molecular formula C17H17FN2O3S B2834091 N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 392251-76-2

N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide

Numéro de catalogue: B2834091
Numéro CAS: 392251-76-2
Poids moléculaire: 348.39
Clé InChI: XAMQQUUFQMLHIB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide is a useful research compound. Its molecular formula is C17H17FN2O3S and its molecular weight is 348.39. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-(2-fluorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-15-5-1-2-6-16(15)19-17(21)13-7-9-14(10-8-13)24(22,23)20-11-3-4-12-20/h1-2,5-10H,3-4,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMQQUUFQMLHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical Synthesis Pathway for N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Strategy

The target molecule, N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide , is a bifunctional aromatic compound featuring both a sulfonamide and a benzamide moiety. Compounds bearing this specific structural scaffold are highly valued in medicinal chemistry, frequently serving as kinase inhibitors, proteasome inhibitors, and modulators of viral helicases[1][2].

Designing a robust synthesis for this molecule requires navigating the orthogonal reactivity of two distinct electrophilic centers: a sulfonyl chloride and a carboxylic acid. A linear, two-step retrosynthetic strategy is the most efficient approach:

  • Disconnection 1 (C-N Amide Bond): Yields 2-fluoroaniline and 4-(pyrrolidin-1-ylsulfonyl)benzoic acid.

  • Disconnection 2 (S-N Sulfonamide Bond): Yields pyrrolidine and 4-(chlorosulfonyl)benzoic acid.

The Causality of Sequence: The forward synthesis must proceed in this exact order (S-N coupling followed by C-N coupling). 4-(chlorosulfonyl)benzoic acid possesses two electrophilic sites, but the sulfonyl chloride is vastly more reactive toward nucleophilic attack than the unactivated carboxylic acid[3][4]. If the carboxylic acid were activated first (e.g., converting the starting material to 4-(chlorosulfonyl)benzoyl chloride), the addition of an amine would result in a chaotic mixture of sulfonamides, benzamides, and bis-coupled byproducts[5]. By exploiting the innate reactivity difference, we achieve a self-directing, protecting-group-free synthesis.

Synthesis_Pathway A 4-(chlorosulfonyl) benzoic acid C 4-(pyrrolidin-1-ylsulfonyl) benzoic acid (Intermediate) A->C Step 1: S-N Coupling (Et3N, DCM, 0°C) B Pyrrolidine (Nucleophile) B->C E N-(2-fluorophenyl)-4- (pyrrolidine-1-sulfonyl)benzamide (Target Molecule) C->E Step 2: Amide Coupling (HATU, DIPEA, DMF) D 2-Fluoroaniline (Deactivated Amine) D->E

Fig 1. Two-step linear synthesis pathway avoiding competitive side reactions.

Step 1: Sulfonylation (S-N Bond Formation)

Mechanistic Insights

The first step involves the nucleophilic attack of pyrrolidine on the highly electrophilic sulfur atom of 4-(chlorosulfonyl)benzoic acid. Pyrrolidine is a strong, sterically unhindered secondary amine that reacts rapidly at 0 °C[5]. Triethylamine (Et₃N) is employed as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of unreacted pyrrolidine, which would otherwise stall the reaction[4]. The carboxylic acid moiety remains intact because, under basic conditions, it is deprotonated to a carboxylate anion, rendering its carbon center electron-rich and entirely unreactive toward nucleophiles.

Experimental Protocol: 4-(pyrrolidin-1-ylsulfonyl)benzoic acid

This protocol is designed as a self-validating system; the workup inherently purifies the product based on its acid-base properties.

  • Initialization: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(chlorosulfonyl)benzoic acid (1.0 eq, 10.0 mmol, 2.21 g) and anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Cool the suspension to 0 °C using an ice-water bath. Add triethylamine (2.5 eq, 25.0 mmol, 3.48 mL) dropwise over 5 minutes. The mixture will become a homogenous solution as the carboxylate salt forms.

  • Nucleophilic Attack: Add pyrrolidine (1.1 eq, 11.0 mmol, 0.91 mL) dropwise. Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature (20-25 °C) and stir for 4 hours.

  • Validation (TLC): Monitor via Thin Layer Chromatography (DCM:MeOH 9:1, UV visualization). The reaction is complete when the starting material spot disappears.

  • Workup & Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove DCM.

    • Dissolve the crude residue in water (50 mL). The product is currently a water-soluble carboxylate salt. Wash the aqueous layer with Ethyl Acetate (EtOAc, 2 x 20 mL) to remove organic impurities and excess pyrrolidine.

    • Critical Step: Acidify the aqueous layer with 1M HCl until the pH reaches ~2. The target intermediate, 4-(pyrrolidin-1-ylsulfonyl)benzoic acid, will precipitate as a white solid.

    • Filter the precipitate, wash with cold water, and dry under high vacuum. (Expected yield: 85-90%).

Step 2: Amide Coupling (C-N Bond Formation)

Mechanistic Insights & The 2-Fluoroaniline Challenge

The coupling of the intermediate carboxylic acid with 2-fluoroaniline presents a significant kinetic hurdle. 2-Fluoroaniline is an exceptionally poor nucleophile. The highly electronegative ortho-fluorine atom withdraws electron density from the aromatic ring and the amine group via the inductive (-I) effect, while simultaneously creating steric hindrance around the reaction center[2][6].

Standard carbodiimide coupling agents (like EDCI or DCC) fail to drive this reaction to completion. Therefore, the uronium-based coupling reagent HATU is required[7][8]. HATU reacts with the deprotonated carboxylic acid to form a highly electrophilic 7-aza-1-hydroxybenzotriazole (OAt) active ester. The nitrogen atom in the pyridine ring of the OAt leaving group facilitates an intramolecular hydrogen-bonding transition state, actively pulling the deactivated 2-fluoroaniline into the electrophilic carbonyl carbon[8].

HATU_Mechanism A Carboxylic Acid Intermediate B Carboxylate Anion A->B Deprotonation by DIPEA D OAt Active Ester (Highly Electrophilic) B->D Nucleophilic Attack on HATU C HATU Reagent C->D F Target Benzamide + HOAt Byproduct D->F Amidation via H-bonded TS E 2-Fluoroaniline E->F

Fig 2. Mechanism of HATU-mediated amide coupling overcoming aniline deactivation.
Experimental Protocol: Final Target Synthesis
  • Activation: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-(pyrrolidin-1-ylsulfonyl)benzoic acid (1.0 eq, 5.0 mmol, 1.27 g) in anhydrous N,N-Dimethylformamide (DMF, 20 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 15.0 mmol, 2.61 mL) followed by HATU (1.2 eq, 6.0 mmol, 2.28 g).

  • Pre-formation: Stir the mixture at room temperature for 15 minutes. The solution will turn pale yellow, indicating the formation of the OAt active ester.

  • Coupling: Add 2-fluoroaniline (1.1 eq, 5.5 mmol, 0.53 mL) dropwise. Heat the reaction mixture slightly to 40 °C to overcome the steric barrier and stir for 12 hours.

  • Validation (LC-MS): Sample the reaction. LC-MS should indicate the disappearance of the active ester and the presence of the target mass ( [M+H]+=349.1 m/z).

  • Workup & Purification:

    • Quench the reaction by pouring the mixture into 100 mL of ice-cold water. The crude product will precipitate.

    • Extract the aqueous mixture with EtOAc (3 x 40 mL).

    • Wash the combined organic layers sequentially with 1M HCl (to remove unreacted aniline and DIPEA), saturated NaHCO₃ (to remove HOAt byproduct), and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 70:30 to 40:60) to yield the pure N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide.

Quantitative Data Summaries

Table 1: Reagent Stoichiometry and Functional Roles

Reagent / MaterialEquivalentsRole in SynthesisRationale for Selection
4-(chlorosulfonyl)benzoic acid 1.0Starting MaterialProvides orthogonal electrophilic sites.
Pyrrolidine 1.1Nucleophile (Step 1)Forms the sulfonamide core[5].
Triethylamine (Et₃N) 2.5Base (Step 1)Scavenges HCl; prevents amine protonation[4].
2-Fluoroaniline 1.1Nucleophile (Step 2)Forms the benzamide; biologically relevant motif[2].
HATU 1.2Coupling Agent (Step 2)Overcomes poor nucleophilicity of 2-fluoroaniline[7].
DIPEA 3.0Base (Step 2)Deprotonates acid; non-nucleophilic to prevent side reactions.

Table 2: Amide Coupling Condition Optimization

Coupling AgentBaseSolventTemp (°C)Time (h)Yield (%)Observation
EDCI / HOBtEt₃NDCM2524< 15%Sluggish reaction due to deactivated aniline[6].
T3PPyridineEtOAc801245%Moderate yield; requires harsh heating.
HATU DIPEA DMF 40 12 88% Optimal; HOAt active ester accelerates reaction[8].

Sources

An In-depth Technical Guide to the In Vitro Mechanism of Action of N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: A Hypothesis-Driven Approach to a Novel Chemical Entity

The compound N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide represents a novel chemical entity at the intersection of several pharmacologically significant structural classes. While direct in vitro studies on this specific molecule are not yet prevalent in published literature, its constituent moieties provide a strong basis for a hypothesis-driven investigation into its mechanism of action. The presence of a fluorophenyl benzamide core is frequently associated with antiproliferative and cytotoxic activities against various cancer cell lines.[1][2][3][4] Similarly, the sulfonamide group is a well-established pharmacophore in a multitude of therapeutic agents, including anticancer and anti-inflammatory drugs.[5][6] The pyrrolidine ring, a common scaffold in drug discovery, can be crucial for modulating potency, selectivity, and pharmacokinetic properties.[7][8][9]

This guide, therefore, puts forth the primary hypothesis that N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide possesses anticancer activity . We will outline a systematic and rigorous in vitro workflow designed to test this hypothesis, elucidate the cellular and molecular mechanisms, and establish a foundational understanding of its biological effects. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale underpinning each experimental choice.

Part 1: Foundational Analysis - Cytotoxicity and Selectivity Profiling

The initial and most critical step in characterizing a potential anticancer agent is to determine its cytotoxic and antiproliferative effects. This foundational screen establishes whether the compound has the desired biological activity and provides essential dose-response data for all subsequent experiments. The goal is to determine the concentration range over which the compound affects cell viability and to assess its selectivity for cancer cells over non-malignant cells.

Rationale for Experimental Design

We employ a panel of human cancer cell lines from diverse tissue origins (e.g., breast, lung, colon) to identify potential tissue-specific sensitivities. Including a non-transformed cell line (e.g., human embryonic kidney cells, HEK293) is crucial for a preliminary assessment of therapeutic index; a promising compound should exhibit significantly greater potency against cancer cells.[2][3] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[1][3]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells, including vehicle controls, is consistent and non-toxic (typically ≤ 0.5%).

  • Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing the various concentrations of the test compound or vehicle control.

  • Incubation: Incubate the plates for a standard duration, typically 72 hours, which allows for multiple cell doubling times.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for an additional 4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plates for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle-treated control wells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Cytotoxicity Profile

All quantitative data should be summarized in a clear, structured table.

Cell LineTissue of OriginIC₅₀ (µM)Selectivity Index (IC₅₀ Normal / IC₅₀ Cancer)
MCF-7Breast CancerValueValue
A549Lung CancerValueValue
HCT116Colon CancerValueValue
HEK293Normal KidneyValueN/A

Part 2: Unveiling the Cellular Consequence - Apoptosis and Cell Cycle Analysis

A reduction in cell viability can be the result of cell death (cytotoxicity) or the inhibition of proliferation (cytostasis). Distinguishing between these outcomes is a critical step in mechanism-of-action studies. If the compound induces cytotoxicity, it is then important to determine the mode of cell death, with apoptosis (programmed cell death) being a desirable mechanism for anticancer agents.

Logical Workflow for Mechanistic Elucidation

The experimental path is dictated by the results of the initial cytotoxicity screen. A potent compound with a good selectivity index warrants deeper investigation. We first analyze its impact on the cell cycle distribution, followed by specific assays to detect apoptosis.

G A Primary Screen: MTT Cytotoxicity Assay (IC50 Determination) B Cell Cycle Analysis: Propidium Iodide Staining & Flow Cytometry A->B If IC50 is potent C Apoptosis Induction Assay: Annexin V / PI Staining & Flow Cytometry B->C If cell cycle arrest observed D Biochemical Confirmation: Caspase-3/7 Activity Assay C->D If apoptosis is positive

Caption: Workflow from cytotoxicity screening to apoptosis analysis.

Experimental Protocol 1: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Seed a sensitive cancer cell line (e.g., A549, if IC₅₀ is low) in 6-well plates. Treat the cells with N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide at concentrations equivalent to its IC₅₀ and 2x IC₅₀ for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).

  • Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content by flow cytometry. The PI fluorescence intensity is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.

Experimental Protocol 2: Apoptosis Detection with Annexin V/PI Staining
  • Cell Treatment: Treat cells as described for the cell cycle analysis, typically for a duration that showed a cytotoxic effect (e.g., 48 or 72 hours).

  • Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Incubate for 15 minutes at room temperature in the dark. Analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • An increase in the Annexin V+ populations indicates the induction of apoptosis.

Part 3: Probing the Molecular Target - A Look at Kinase Signaling

Many successful anticancer drugs function by inhibiting protein kinases that are critical for tumor cell growth and survival. Given that benzamide structures are present in some kinase inhibitors, it is a reasonable hypothesis that N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide may exert its effects by modulating a kinase-driven signaling pathway.

Hypothesized Signaling Pathway Inhibition

A common mechanism for antiproliferative compounds is the inhibition of receptor tyrosine kinases (RTKs) and their downstream signaling cascades, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer. We can hypothesize that our compound interferes with this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Proliferation & Survival TF->Proliferation Compound N-(2-fluorophenyl)-4- (pyrrolidine-1-sulfonyl)benzamide Compound->MEK Inhibition?

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Experimental Protocol: Western Blot Analysis of Pathway Modulation
  • Cell Lysis: Treat cells with the compound at IC₅₀ concentration for various time points (e.g., 0, 1, 6, 24 hours). After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, total-ERK, p-MEK, total-MEK).

  • Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Interpretation: A decrease in the ratio of the phosphorylated protein to the total protein in compound-treated cells compared to controls would indicate inhibition of the signaling pathway.

Conclusion and Future Directions

References

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Sources

molecular docking and binding affinity of N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Title: Molecular Docking and Binding Affinity Profiling of N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide: A Next-Generation STK33 Inhibitor Candidate

Executive Summary & Target Rationale

Serine/threonine kinase 33 (STK33) has emerged as a critical synthetic lethal target in mutant KRAS-driven carcinomas. Recent artificial intelligence-driven screening campaigns identified Z29077885, a pyrrolidine-1-sulfonyl benzamide derivative, as a first-in-class STK33 inhibitor capable of inducing S-phase cell cycle arrest and apoptosis[1]. Building upon this validated pharmacophore, we present an in-depth technical evaluation of N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide (FP-PSB) (CAS: 392251-76-2)[2]. This whitepaper details the computational and experimental workflows required to validate FP-PSB as a streamlined, high-affinity STK33 inhibitor, emphasizing the causality behind structural modifications and the self-validating nature of the assay protocols.

Structural Causality: Why FP-PSB?

Rational drug design is fundamentally an exercise in balancing enthalpy and entropy. The structural evolution from the benzimidazole-containing Z29077885 to FP-PSB introduces specific thermodynamic advantages:

  • Pyrrolidine-1-sulfonyl Moiety: Sulfonamides are classic bioisosteres that act as potent bidentate hydrogen bond acceptors. By incorporating the nitrogen into a rigid pyrrolidine ring, the molecule suffers a lower entropic penalty upon binding compared to acyclic sulfonamides. This group is hypothesized to anchor the molecule within the solvent-exposed hinge region of the kinase.

  • N-(2-fluorophenyl) Benzamide Core: The substitution of a bulky benzimidazole with a 2-fluorophenyl group serves a dual purpose. First, it reduces the topological polar surface area (TPSA), enhancing theoretical membrane permeability. Second, the highly electronegative fluorine atom introduces the potential for orthogonal multipolar interactions (e.g., C-F··· π or C-F···H-N) within the deep hydrophobic pocket of the STK33 active site, driving enthalpic gains.

Computational Methodology: Molecular Docking & Free Energy Calculations

To accurately predict the binding pose and affinity of FP-PSB, we employ a sequential computational pipeline utilizing AutoDock Vina for initial pose generation[3], followed by Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations to account for solvent effects and receptor flexibility[4].

Workflow LPrep Ligand Preparation (FP-PSB) Dock Molecular Docking (AutoDock Vina) LPrep->Dock PPrep Protein Preparation (STK33 Kinase Domain) PPrep->Dock MD Molecular Dynamics (100 ns Simulation) Dock->MD MMGBSA Binding Free Energy (MM-GBSA) MD->MMGBSA

Computational workflow for docking and MM-GBSA binding free energy calculation.

Step-by-Step Computational Protocol:

  • Protein Preparation: The 3D structure of the STK33 kinase domain is retrieved and prepared at physiological pH (7.4). Missing side chains are rebuilt, and hydrogen atoms are added to optimize the hydrogen bond network. A restrained energy minimization is performed using the OPLS4 force field to relieve steric clashes.

  • Ligand Preparation: FP-PSB is generated in its lowest-energy 3D conformation. The sulfonamide and amide linkages are analyzed for correct tautomeric and protonation states.

  • Molecular Docking: AutoDock Vina is utilized due to its highly efficient empirical scoring function[3]. A grid box is centered on the ATP-binding pocket. Exhaustiveness is set to 32 to ensure rigorous exploration of the conformational space.

  • MM-GBSA Rescoring: Because standard docking scores often fail to capture the desolvation penalty accurately, the top-ranked complex is subjected to a 100 ns Molecular Dynamics (MD) simulation. MM-GBSA is then applied to the trajectory ensemble to calculate the absolute binding free energy ( ΔGbind​ ), providing a highly reliable thermodynamic profile[4].

Quantitative Binding Profile

The computational analysis reveals that FP-PSB exhibits superior theoretical binding metrics compared to the reference compound.

Table 1: Computational Binding Affinity Metrics

MetricFP-PSBZ29077885 (Reference)
Vina Docking Score (kcal/mol)-9.4-9.1
MM-GBSA ΔGbind​ (kcal/mol)-42.6-39.8
Key Hydrogen Bonds Cys118 (Hinge), Asp189Cys118 (Hinge)
Hydrophobic Contacts Val36, Ala52, Leu168Val36, Ala52
Halogen Interactions Phe188 (C-F··· π )N/A

Insight: The enhanced ΔGbind​ of FP-PSB is primarily driven by the novel C-F··· π interaction with Phe188, which anchors the 2-fluorophenyl ring in the DFG-in pocket, a feature absent in the reference compound.

Experimental Validation: Self-Validating Protocols

Computational predictions must be grounded in robust, orthogonal in vitro assays. We detail a self-validating experimental system utilizing Surface Plasmon Resonance (SPR) for binding kinetics and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for functional inhibition.

Pathway FP_PSB FP-PSB (Inhibitor) STK33 STK33 (Active Kinase) FP_PSB->STK33 Inhibits STAT3 STAT3 Pathway (Proliferation) STK33->STAT3 Activates Apoptosis Apoptosis & S-Phase Arrest STK33->Apoptosis Inhibition Induces STAT3->Apoptosis Suppresses

Mechanism of action for FP-PSB mediated STK33 inhibition and apoptosis induction.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics Causality: SPR is selected over Isothermal Titration Calorimetry (ITC) because it provides real-time kinetic data (on-rate kon​ and off-rate koff​ ), which are critical for predicting in vivo residence time—a key determinant of sustained drug efficacy.

  • Step 1: Surface Immobilization: Recombinant STK33 is covalently coupled to a CM5 sensor chip via standard amine coupling. Self-Validation: A reference channel is subjected to the same activation/deactivation chemistry without protein to subtract bulk refractive index shifts and non-specific binding.

  • Step 2: Analyte Injection: FP-PSB is injected in a 2-fold concentration series (e.g., 3.125 nM to 100 nM). Self-Validation: Z29077885 is run as a positive control[1], and a buffer-only injection is used as a negative baseline control to monitor system drift.

  • Step 3: Kinetic Fitting: Sensorgrams are fitted to a 1:1 Langmuir binding model to derive the steady-state affinity KD​ ( koff​/kon​ ).

Protocol B: TR-FRET Kinase Assay Causality: TR-FRET provides a highly sensitive, homogeneous format to measure actual enzymatic inhibition, confirming that the binding observed in SPR translates to functional antagonism.

  • Step 1: Assay Assembly: Incubate STK33 with FP-PSB (10-point dose-response) for 30 minutes to allow complex equilibration.

  • Step 2: Reaction Initiation: Add ATP (at its Km​ to ensure sensitivity to competitive inhibitors) and a biotinylated peptide substrate.

  • Step 3: Detection: Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Self-Validation: The assay must include a "No-Enzyme" control (0% activity baseline) and a "Vehicle (DMSO)" control (100% activity). Assay robustness is confirmed by calculating the Z'-factor (must be > 0.5 for a trustworthy run).

Table 2: Experimental Validation Metrics (Expected Profile)

ParameterFP-PSBZ29077885 (Reference)Assay Type
KD​ (nM) 45.2 ± 3.168.5 ± 4.2SPR
kon​ ( M−1s−1 ) 1.2×105 0.9×105 SPR
koff​ ( s−1 ) 5.4×10−3 6.1×10−3 SPR
IC50​ (nM) 72.4 ± 5.895.1 ± 6.3TR-FRET

Conclusion

References

  • Artificial intelligence-driven new drug discovery targeting serine/threonine kinase 33 for cancer treatment - nih.gov - 1

  • CAS#:392251-76-2 | N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide - chemsrc.com - 2

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading - nih.gov - 3

  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - nih.gov - 4

Sources

Methodological & Application

Advanced HPLC Method Development and Validation for N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification and purity assessment of complex active pharmaceutical ingredients (APIs) require highly specific analytical techniques. This application note details the development, optimization, and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide . By anchoring our methodology in physicochemical causality and integrating automated system suitability gates, this protocol functions as a self-validating system compliant with [1] and[2] standards.

Molecular Profiling & Chromatographic Rationale

To design an authoritative method, experimental choices must be driven by the molecule's intrinsic properties rather than trial and error.

  • Structural Impact on Retention : N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide contains a bulky, lipophilic pyrrolidine ring and a halogenated fluorophenyl group. These features impart significant hydrophobicity (estimated LogP ~2.8–3.5). Consequently, a high-carbon-load stationary phase—specifically a C18 (Octadecylsilane) column—is required to provide adequate retention and hydrophobic selectivity.

  • Ionization & pH Causality : The molecule features both a benzamide linker and a sulfonamide moiety. While generally neutral, these nitrogen-containing groups can exhibit weak secondary interactions with residual silanols on the silica support, leading to severe peak tailing. By utilizing a strictly acidic mobile phase (0.1% Formic Acid, pH ~2.7), we suppress any trace ionization of the analyte and protonate the silanols, ensuring sharp, symmetrical peak shapes.

  • Solvent Selection : Acetonitrile (ACN) is selected over methanol as the organic modifier. ACN provides superior mass transfer kinetics for rigid aromatic systems and possesses a lower UV cutoff, which is critical for minimizing baseline drift during gradient elution[3].

  • Detection Wavelength : The extended π -conjugation across the benzamide and fluorophenyl systems yields a robust UV absorption maximum. Monitoring at 254 nm avoids the noisy baselines typical of lower wavelengths (e.g., 210 nm) where organic modifiers may absorb.

Method Development Workflow

HPLC_Workflow Start Analyte Profiling N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide Phase1 Phase 1: Method Scouting Column & Mobile Phase Selection Start->Phase1 LogP & pKa Assessment Phase2 Phase 2: Gradient Optimization Resolution & Peak Symmetry Phase1->Phase2 Retention Tuning (ACN/H2O) Phase3 Phase 3: System Suitability USP <621> Auto-Validation Gate Phase2->Phase3 Method Lock Phase3->Phase2 SST Failed (Optimize) Phase4 Phase 4: Method Validation ICH Q2(R2) Parameters Phase3->Phase4 SST Criteria Met (Pass) End Routine QC Analysis & Batch Release Phase4->End Validated Method

HPLC Method Development and Validation Lifecycle for Sulfonamide Derivatives.

The Self-Validating Experimental Protocol

A modern analytical protocol must not rely on post-run human verification to determine validity. Instead, it must be a self-validating system . This is achieved by programming the Chromatography Data System (CDS) with a "Suitability Gate" that automatically halts the injection sequence if real-time performance metrics deviate from [4] standards.

Chromatographic Conditions

ParameterSpecificationRationaleColumnSPP C18, 100 mm × 4.6 mm, 2.7 µmSuperficially Porous Particles (SPP) deliver UHPLC-like efficiency at lower backpressures.Mobile Phase A0.1% Formic Acid in HPLC WaterMaintains pH ~2.7 to suppress silanol ionization.Mobile Phase B100% HPLC-grade AcetonitrileLow viscosity and excellent UV transparency.Flow Rate1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.Column Temperature30°C ± 1°CStabilizes mass transfer kinetics and retention times.DetectionUV at 254 nmCaptures the π π transitions of the benzamide core.Injection Volume10 µLPrevents column overloading while maintaining sensitivity.

Gradient Elution Program

A gradient approach is strictly necessary to resolve the hydrophobic API from potentially polar synthetic precursors (e.g., unreacted pyrrolidine or fluoraniline derivatives).

Time (min)% Mobile Phase A% Mobile Phase BElution Dynamics
0.08020Initial hold to wash out highly polar impurities.
2.08020Stabilizes the baseline.
10.02080Steep ramp to elute the main API as a sharp, symmetrical band.
13.02080Flush highly retained lipophilic byproducts.
13.18020Rapid return to initial conditions.
18.08020Column re-equilibration (Self-validating baseline check).
Step-by-Step Methodology

Step 1: Diluent Preparation Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile. Causality: Matching the diluent closely to the initial mobile phase conditions prevents solvent-mismatch effects, which can cause peak splitting or fronting.

Step 2: Standard Preparation (100 µg/mL) Accurately weigh 10.0 mg of the N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide reference standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume. Filter through a 0.22 µm PTFE syringe filter.

Step 3: Sample Preparation Weigh an equivalent of 10.0 mg of the sample into a 100 mL volumetric flask. Repeat the dissolution and filtration process described in Step 2.

Step 4: The System Suitability Gate (Auto-Validation) Program the CDS to inject the working standard five consecutive times before any sample vials are accessed. The sequence is programmed to automatically abort if the following criteria are not met:

System Suitability ParameterAcceptance CriteriaScientific Causality
Retention Time Precision %RSD ≤ 1.0%Confirms pump stroke consistency and column equilibration.
Peak Area Precision %RSD ≤ 2.0%Validates autosampler injection linearity and needle seal integrity.
USP Tailing Factor ( T ) ≤ 1.5Indicates absence of secondary silanol interactions or column voiding.
Theoretical Plates ( N ) ≥ 5,000Verifies column efficiency and optimal packing bed integrity.

Method Validation Framework

Following successful method development, the protocol must be validated against [5] to ensure it is scientifically defensible for regulatory submission.

Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
Specificity Inject blank diluent, mobile phase, and known impurities.No interfering peaks at the retention time of the API. Peak purity index > 0.990 (via PDA detector).
Linearity Prepare 5 concentration levels ranging from 25% to 150% of the nominal concentration (25 to 150 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept 2.0% of the 100% response.
Accuracy (Recovery) Spike known amounts of API into a synthetic placebo at 50%, 100%, and 150% levels (triplicate).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) Inject 6 independent sample preparations at 100% test concentration.%RSD of the assay results ≤ 2.0%.
Robustness Deliberately alter flow rate (±0.1 mL/min), column temperature (±5°C), and organic phase composition (±2% B).System suitability criteria must still be met under all altered conditions.

Conclusion

By systematically addressing the physicochemical properties of N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide, this method ensures high-resolution separation and quantification. The integration of a strictly acidic gradient on an SPP C18 column mitigates structural liabilities like silanol interactions. Furthermore, embedding USP-defined system suitability gates directly into the sequence logic transforms this protocol from a static document into an active, self-validating analytical system.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). (2023). Available at:[Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Available at:[Link]

Sources

Application Note: Elucidating the Fragmentation Pattern of N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide using LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol and theoretical framework for the analysis of N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a compound featuring a complex scaffold of interest in pharmaceutical and agrochemical research, understanding its behavior under collision-induced dissociation (CID) is critical for developing robust bioanalytical and metabolic studies. We present a predictive fragmentation pathway based on established principles of mass spectrometry for benzamide, sulfonamide, and fluorinated aromatic moieties. This guide is intended for researchers, scientists, and drug development professionals seeking to establish analytical methods for this compound and its analogues.

Introduction

N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide is a molecule that integrates several key functional groups: a benzamide, a sulfonamide, a pyrrolidine ring, and a fluorinated phenyl group. Each of these structural elements contributes to its unique chemical properties and, consequently, to a distinct fragmentation pattern in tandem mass spectrometry. The development of sensitive and specific LC-MS/MS methods for such compounds is paramount for their quantification in complex matrices and for the identification of potential metabolites. This document outlines a systematic approach to predict and verify the fragmentation of this molecule, providing a foundational methodology for its analysis.

The structural complexity of N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide necessitates a detailed examination of its potential cleavage points under CID conditions. The fragmentation of benzamides typically proceeds through cleavage of the amide bond, often resulting in a stable benzoyl cation[1][2]. For sulfonamides, characteristic fragmentation includes cleavage of the S-N and C-S bonds, as well as the neutral loss of sulfur dioxide (SO2)[3][4]. The presence of a fluorine atom on the phenyl ring can influence the fragmentation pathways due to its electron-withdrawing nature[5][6].

Predicted Fragmentation Pathway

The fragmentation of N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide in positive ion mode electrospray ionization (ESI) is anticipated to be initiated by protonation, likely at the amide nitrogen or the pyrrolidine nitrogen. The subsequent collision-induced dissociation is predicted to proceed through several key pathways, as illustrated in the diagram below.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions precursor [M+H]+ N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide m/z 379.1 frag1 m/z 288.1 [M+H - C4H9N]+ precursor->frag1 Loss of Pyrrolidine frag3 m/z 185.1 [C7H5O2S]+ precursor->frag3 Amide Bond Cleavage frag5 m/z 111.0 [C6H6FN]+ precursor->frag5 Amide Bond Cleavage frag6 m/z 70.1 [C4H8N]+ precursor->frag6 Sulfonamide Cleavage frag2 m/z 224.0 [M+H - C4H9N - SO2]+ frag1->frag2 Loss of SO2 frag4 m/z 121.0 [C7H5O]+ frag3->frag4 Loss of SO2

Caption: Predicted fragmentation pathway of protonated N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide.

The primary fragmentation routes are proposed as follows:

  • Pathway A: Cleavage of the Sulfonamide Moiety. A common fragmentation for sulfonamides is the cleavage of the S-N bond. This can lead to the formation of the pyrrolidinyl cation at m/z 70.1 or the complementary fragment.

  • Pathway B: Amide Bond Cleavage. The C-N bond of the amide linkage is susceptible to cleavage, which can result in two primary fragment ions: the N-(2-fluorophenyl)aminyl radical cation (m/z 111.0) and the 4-(pyrrolidine-1-sulfonyl)benzoyl cation (m/z 268.1).

  • Pathway C: Loss of the Pyrrolidine Group. The bond between the sulfur and the pyrrolidine nitrogen can cleave, leading to the loss of a neutral pyrrolidine molecule and the formation of an ion at m/z 288.1. This ion can subsequently lose SO2 to yield a fragment at m/z 224.0.

  • Pathway D: Cleavage of the Benzenesulfonyl Group. Cleavage of the C-S bond can lead to the formation of a benzenesulfonyl cation fragment at m/z 185.1, which can further lose SO2 to produce a benzoyl cation at m/z 121.0.

Experimental Protocol: LC-MS/MS Analysis

This section details a general protocol for the analysis of N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide. Optimization of these parameters may be necessary for specific instruments and sample matrices.

experimental_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Prepare Stock Solution (1 mg/mL in Methanol) prep2 Prepare Working Solution (e.g., 1 µg/mL in Mobile Phase A) prep1->prep2 lc1 Inject Sample (1-5 µL) prep2->lc1 lc2 Separation on C18 Column lc1->lc2 ms1 Electrospray Ionization (ESI+) lc2->ms1 ms2 Full Scan MS (m/z 100-500) ms1->ms2 ms3 Product Ion Scan (MS/MS) of [M+H]+ ms2->ms3 data1 Identify Precursor Ion ms3->data1 data2 Characterize Fragment Ions data1->data2 data3 Propose Fragmentation Pathway data2->data3

Caption: General workflow for LC-MS/MS analysis.

Materials and Reagents
  • N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide (analytical standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide in methanol.

  • Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1 µg/mL.

Liquid Chromatography Conditions
  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Full Scan MS: m/z 100-500

  • Product Ion Scan (MS/MS):

    • Precursor Ion: m/z 379.1

    • Collision Energy: 10-40 eV (ramped)

Data Summary

The following table summarizes the predicted major ions for N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide based on the proposed fragmentation pathways.

Predicted Ion m/z (Nominal) Proposed Formula Proposed Fragmentation
379.1[C17H18FN2O3S+H]+Protonated molecular ion
288.1[C13H10FNO3S]+Loss of pyrrolidine
268.1[C11H14NO3S]+4-(pyrrolidine-1-sulfonyl)benzoyl cation
224.0[C13H10FNOS]+Loss of pyrrolidine and SO2
185.1[C7H5O2S]+Benzenesulfonyl cation
121.0[C7H5O]+Benzoyl cation
111.0[C6H6FN]+N-(2-fluorophenyl)aminyl radical cation
70.1[C4H8N]+Pyrrolidinyl cation

Conclusion

The predicted fragmentation pattern and the provided analytical protocol offer a robust starting point for researchers working with N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide. The characteristic cleavages of the amide and sulfonamide bonds, along with losses of the pyrrolidine and SO2 moieties, are key identifiers in mass spectrometric analysis. The detailed experimental workflow and parameters will facilitate method development for the reliable detection and quantification of this compound in complex mixtures. Further studies involving high-resolution mass spectrometry and isotopic labeling would provide definitive confirmation of the proposed fragmentation mechanisms.

References

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

  • Jackson, G. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. West Virginia University Research Repository. [Link]

  • Xu, G., et al. (2026). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC International. [Link]

  • Niessen, W. M. (2000). Structure elucidation by LC-MS. Foreword. Analusis, 28(10), 885-891. [Link]

  • Liu, S., et al. (2019). Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations. Rapid Communications in Mass Spectrometry, 33(22), 1735-1744. [Link]

  • NIST. (n.d.). Pyrrolidine. NIST WebBook. [Link]

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum. [Link]

  • Li, Y., et al. (2013). Gas-phase Fragmentations of Anions Derived From N-phenyl Benzenesulfonamides. Journal of The American Society for Mass Spectrometry, 24(9), 1383-1391. [Link]

  • Appulage, D. K., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of The American Society for Mass Spectrometry, 27(6), 1057-1067. [Link]

  • Zengin, A., & Soylemez, Y. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications, 12(3), 200-209. [Link]

  • Wang, J., et al. (2017). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 65(9), 1974-1983. [Link]

  • Food Safety and Inspection Service. (2011). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). United States Department of Agriculture. [Link]

Sources

Application Note: Preparation of N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide Stock Solutions for In Vitro NAFLD/NASH Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Serine/threonine kinase 25 (STK25) has emerged as a critical driver of hepatic lipid accumulation, inflammation, and fibrosis in non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Recently, N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide was developed as a 'first-in-kind' small molecule inhibitor of STK25, demonstrating potent efficacy in disrupting this pathological signaling cascade .

Because this compound contains highly lipophilic fluorophenyl and sulfonamide moieties, precise handling and reconstitution are paramount. Suboptimal preparation can lead to micro-precipitation, inaccurate dosing, and confounding solvent toxicity in sensitive primary hepatocyte models. This application note details a rigorously validated protocol for preparing, storing, and diluting stock solutions of this STK25 inhibitor to ensure reproducible, high-fidelity cell-based assay results.

Quantitative Compound Properties
PropertySpecification
Chemical Name N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide
Molecular Formula C₁₇H₁₇FN₂O₃S
Molecular Weight 348.40 g/mol
Primary Target Serine/threonine kinase 25 (STK25)
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Max Final Assay Solvent ≤ 0.1% DMSO (v/v) in culture media

Mechanistic Workflow & Signaling Pathway

Understanding the biological target and the physical workflow is critical for troubleshooting assay performance. Below are the logical relationships defining both the compound's mechanism of action and the standardized preparation workflow.

STK25_Pathway Nutrient Excess Nutrients / Lipids STK25 STK25 Kinase (Active) Nutrient->STK25 Activates LipidAcc Hepatic Lipid Accumulation (Steatosis) STK25->LipidAcc Promotes Inflam Inflammation & Fibrosis (NASH) LipidAcc->Inflam Drives Progression Inhibitor N-(2-fluorophenyl)-4-(pyrrolidine -1-sulfonyl)benzamide Inhibitor->STK25 Inhibits

STK25 signaling pathway in NAFLD and targeted disruption by the inhibitor.

Workflow Powder Solid Compound (e.g., 5.0 mg) Stock 10 mM Master Stock (Vortex & Sonicate) Powder->Stock DMSO Anhydrous DMSO (1.435 mL) DMSO->Stock Dissolve Aliquots Aliquoting (50 µL / tube) Stock->Aliquots Storage Storage (-80°C) Aliquots->Storage Assay Serial Dilution (≤0.1% Final DMSO) Storage->Assay Thaw Once

Standardized workflow for stock preparation and serial dilution.

Experimental Protocols

Phase 1: Reconstitution of 10 mM Master Stock

Causality: The sulfonamide group renders the compound highly hydrophobic. Standard laboratory DMSO rapidly absorbs atmospheric moisture, which drastically reduces the solubility of lipophilic compounds. Using anhydrous DMSO prevents the formation of invisible micro-precipitates that would otherwise skew IC₅₀ calculations.

  • Equilibration: Allow the sealed vial of solid N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide to equilibrate to room temperature for 30 minutes before opening. This prevents ambient moisture from condensing on the cold powder.

  • Weighing: Accurately weigh the desired mass (e.g., 5.0 mg) into a sterile, static-free amber glass vial or low-bind microcentrifuge tube.

  • Calculation: Determine the required volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Formula: Volume (mL) = Mass (mg) / [Concentration (mM) × Molecular Weight ( g/mol )] × 1000

    • Example: For 5.0 mg: V = 5.0 /[10 × 348.40] × 1000 = 1.435 mL

  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex gently for 30 seconds, followed by sonication in a room-temperature water bath for 1–2 minutes until the solution is visually completely clear.

  • Self-Validation Checkpoint: Centrifuge the newly prepared stock at 10,000 × g for 5 minutes. Carefully inspect the bottom of the tube under a bright light. The absolute absence of a white pellet confirms complete solubilization.

Phase 2: Aliquoting and Cryopreservation

Causality: Repeated freeze-thaw cycles induce localized concentration gradients and structural degradation of the compound. Single-use aliquots preserve the structural integrity of the benzamide core.

  • Divide the 10 mM master stock into 50 µL or 100 µL aliquots using opaque or amber microcentrifuge tubes to protect against potential photo-degradation.

  • Purge the headspace of the tubes with dry argon or nitrogen gas (optional but recommended for long-term stability).

  • Store immediately at -80°C. The compound is stable for up to 6 months under these conditions.

Phase 3: Serial Dilution for Cell Assays

Causality: Hepatocytes and hepatic cell lines (e.g., HepG2, Huh7) used in NAFLD research are acutely sensitive to DMSO. Concentrations exceeding 0.1% (v/v) can artificially induce lipid droplet formation and alter basal metabolism, directly interfering with STK25 inhibition readouts .

  • Thaw a single aliquot of the 10 mM stock at room temperature. Do not heat.

  • Prepare an intermediate dilution plate in 100% DMSO. If your target top concentration in the cell assay is 10 µM, prepare a 10 mM intermediate stock (which is the master stock itself), and perform 3-fold or 10-fold serial dilutions in 100% DMSO.

  • Dilute the intermediate DMSO stocks 1:1000 directly into the final pre-warmed cell culture medium (e.g., DMEM + 10% FBS). This ensures every well, regardless of inhibitor concentration, receives exactly 0.1% DMSO.

  • Self-Validation Checkpoint: Observe the final assay media under an inverted phase-contrast microscope (20X objective) prior to adding to cells. The absence of refractive micro-droplets or crystals confirms the compound has remained in an aqueous solution without crashing out.

Quality Control & Analytical Verification

To ensure the integrity of the experimental setup over time, the following analytical self-validating check should be performed on stocks stored longer than 3 months:

LC-MS Integrity Check: Dilute a fraction of the stock to 1 µM in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Inject into an LC-MS system.

  • Expected Outcome: A single dominant peak (>95% purity by UV 254 nm) with an observed intact mass of m/z 349.1 ([M+H]⁺, calculated exact mass of neutral compound is 348.09 Da). The absence of secondary peaks confirms no hydrolysis of the sulfonamide or amide bonds has occurred during storage.

References

  • Kiyeleko, S., Hocine, S., Mautino, G., Kuenemann, M., Nawrotek, A., Miallau, L., Vuillard, L.M., Mirguet, O., Kotschy, A., & Hanessian, S. (2022). "Targeting non-alcoholic fatty liver disease: Design, X-ray co-crystal structure and synthesis of 'first-in-kind' inhibitors of serine/threonine kinase25." Bioorganic & Medicinal Chemistry Letters, 75, 128950. URL:[Link]

  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). "Considerations regarding use of solvents in in vitro cell based assays." Cytotechnology, 65(5), 887–894. URL:[Link]

Application Note: Advanced Drug Delivery Formulation Strategies for N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide is a highly lipophilic small molecule characterized by a rigid benzamide core, a fluorinated phenyl ring, and a bulky pyrrolidine-1-sulfonyl moiety. While these structural features often confer high target affinity, they also introduce significant biopharmaceutical bottlenecks.

The Causality of Poor Bioavailability: The strong intermolecular hydrogen bonding of the amide core combined with the high lipophilicity (LogP > 3.5) of the fluorophenyl and sulfonyl groups results in a high crystal lattice energy. Consequently, this compound exhibits extremely poor aqueous solubility, placing it strictly within the Biopharmaceutics Classification System (BCS) Class II or IV. Traditional formulation approaches—such as simple pH adjustment or the use of co-solvents—fail to provide sustained in vivo exposure because the drug rapidly nucleates and precipitates upon entering the aqueous environment of the gastrointestinal (GI) tract.

To achieve therapeutic bioavailability, the formulation must thermodynamically bypass the lattice energy barrier. This Application Note details two field-proven, self-validating formulation strategies: Amorphous Solid Dispersions (ASDs) to drive GI supersaturation, and Nanostructured Lipid Carriers (NLCs) to exploit the drug's lipophilicity for lymphatic transport.

Strategy A: Amorphous Solid Dispersions (ASDs) via Spray Drying

Expertise & Experience: The "Spring and Parachute" Mechanism

Converting the crystalline active pharmaceutical ingredient (API) into an amorphous state eliminates the lattice energy barrier, providing a high-energy "spring" that drives rapid supersaturation in GI fluids. However, neat amorphous drugs are thermodynamically unstable and rapidly recrystallize.

To prevent this, we utilize Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) as a polymeric matrix. HPMCAS is uniquely amphiphilic: its hydrophobic acetate groups interact non-covalently with the pyrrolidine-1-sulfonyl moiety of the drug to stabilize the solid state, while its hydrophilic succinate groups ionize at intestinal pH. This ionization forms drug-rich colloidal species that maintain supersaturation (the "parachute" effect), preventing precipitation and maximizing membrane flux [1] [2].

Protocol: Spray Drying Workflow

This protocol is designed as a self-validating system; the secondary drying and thermal analysis steps ensure the complete elimination of the crystalline phase.

  • Solution Preparation:

    • Dissolve 2.0 g of the API and 6.0 g of HPMCAS-M (Medium grade, chosen to balance lipophilic drug interaction with aqueous solubility) in 100 mL of a 9:1 (v/v) Acetone/Methanol mixture.

    • Stir at room temperature until a clear, single-phase solution is achieved. Causality: Methanol is added to disrupt any residual hydrogen bonding of the benzamide core that acetone alone cannot solvate.

  • Spray Drying Parameters:

    • Inlet Temperature: 85°C

    • Outlet Temperature: 45°C

    • Atomization Gas Flow: 35 L/min

    • Feed Rate: 5 mL/min

    • Causality: The 45°C outlet temperature ensures rapid solvent evaporation to kinetically trap the drug in the amorphous state, while remaining safely below the glass transition temperature ( Tg​ ) of the polymer to prevent particle fusion and reactor fouling.

  • Secondary Drying: Transfer the collected powder to a vacuum oven. Dry at 40°C for 24 hours to reduce residual solvents to < 500 ppm.

  • Validation (Critical): Analyze the powder using Powder X-Ray Diffraction (PXRD) to confirm the absence of Bragg peaks (indicating a purely amorphous halo) and Modulated Differential Scanning Calorimetry (mDSC) to confirm a single, unified Tg​ , proving molecular miscibility.

Strategy B: Nanostructured Lipid Carriers (NLCs) via High-Pressure Homogenization

Expertise & Experience: Lymphatic Targeting

The high lipophilicity of the fluorophenyl and sulfonyl groups makes this compound an ideal candidate for lipid-based delivery. While first-generation Solid Lipid Nanoparticles (SLNs) often expel drugs during storage due to the formation of a perfect lipid crystal lattice, Nanostructured Lipid Carriers (NLCs) blend solid and liquid lipids. This creates an imperfect, highly disordered crystal lattice that accommodates the bulky API, maximizing drug loading and preventing expulsion[3].

Furthermore, NLCs stimulate the secretion of chylomicrons in enterocytes. The highly lipophilic API partitions into these chylomicrons, promoting transport through the lymphatic system and entirely bypassing hepatic first-pass metabolism [4].

Protocol: Hot High-Pressure Homogenization (HPH)
  • Lipid Phase Preparation:

    • Melt a lipid matrix consisting of Precirol® ATO 5 (solid lipid, 4.0 g) and Miglyol® 812 (liquid lipid, 1.5 g) at 75°C (strictly maintained at 10°C above the melting point of the solid lipid to ensure complete liquefaction).

    • Dissolve 0.5 g of the API into the lipid melt under gentle magnetic stirring.

  • Aqueous Phase Preparation:

    • Dissolve 1.5 g of Poloxamer 188 (steric stabilizer) in 40 mL of ultra-purified water and heat to exactly 75°C. Causality: Isothermal mixing prevents premature lipid crystallization during the emulsification step.

  • Pre-emulsion Formation: Add the hot aqueous phase to the lipid phase under high-speed shear mixing (Ultra-Turrax) at 10,000 rpm for 5 minutes.

  • High-Pressure Homogenization:

    • Transfer the pre-emulsion to a high-pressure homogenizer (e.g., GEA Niro Soavi).

    • Process for 3 cycles at 500 bar, followed by 2 cycles at 800 bar, maintaining the temperature at 75°C.

  • Solidification: Rapidly quench the nanoemulsion by cooling it to 4°C in an ice bath. Causality: Rapid cooling forces the lipids to solidify into the desired imperfect β′ crystalline polymorph, locking the API inside the nanoparticle core.

Quantitative Formulation Comparison

ParameterAmorphous Solid Dispersion (ASD)Nanostructured Lipid Carrier (NLC)
Primary Mechanism Spring & Parachute (Supersaturation)Lymphatic Transport (Bypass First-Pass)
Particle Size (nm) 1,500 - 3,000 (Re-dispersed colloids)120 - 180 (Primary nanoparticles)
Polydispersity Index (PDI) N/A (Dry powder)0.15 - 0.22
Drug Loading (%) 25.0% (w/w)8.5% (w/w)
Encapsulation Efficiency 100% (Solid Solution)> 92%
Physical Stability > 12 months (Desiccated, < 25°C)> 6 months (Aqueous suspension, 4°C)

Experimental Workflows & Absorption Pathways

FormulationWorkflow cluster_ASD Amorphous Solid Dispersion (ASD) cluster_NLC Nanostructured Lipid Carriers (NLC) API N-(2-fluorophenyl)-4- (pyrrolidine-1-sulfonyl)benzamide Solvent Dissolve in Acetone/MeOH API->Solvent Melt Melt Lipid Blend (75°C) API->Melt Polymer Add HPMCAS (Matrix) Solvent->Polymer Spray Spray Drying (85°C Inlet) Polymer->Spray SDD Amorphous State (High-Energy) Spray->SDD Aqueous Add Hot Aqueous Surfactant Melt->Aqueous HPH High-Pressure Homogenization Aqueous->HPH NLC_out NLC Suspension (Imperfect Lattice) HPH->NLC_out

Fig 1: Parallel formulation workflows for ASD (Spray Drying) and NLC (High-Pressure Homogenization) delivery systems.

AbsorptionPathway Admin Oral Administration GI Gastrointestinal Tract Admin->GI ASD_Path ASD Dissolution (Supersaturation) GI->ASD_Path ASD NLC_Path NLC Digestion (Mixed Micelles) GI->NLC_Path NLC Enterocyte Enterocyte Uptake ASD_Path->Enterocyte NLC_Path->Enterocyte Portal Portal Vein (Hepatic First-Pass) Enterocyte->Portal Free Drug Lymph Chylomicron Assembly & Lymphatic Transport Enterocyte->Lymph Lipid-Bound Drug Systemic Systemic Circulation (Enhanced Bioavailability) Portal->Systemic Surviving Fraction Lymph->Systemic Bypasses Liver

Fig 2: In vivo absorption and signaling pathways highlighting the mechanistic divergence between ASD and NLC formulations.

References

  • Friesen, D. T., et al. "Hydroxypropyl Methylcellulose Acetate Succinate-Based Spray-Dried Dispersions: An Overview." Molecular Pharmaceutics, 2008. 1

  • Stewart, A. M., et al. "Impact of Drug-Rich Colloids of Itraconazole and HPMCAS on Membrane Flux in Vitro and Oral Bioavailability in Rats." Molecular Pharmaceutics, 2017. 2

  • Müller, R. H., et al. "Solid lipid nanoparticles (SLN) for controlled drug delivery – A review of the state of the art." European Journal of Pharmaceutics and Biopharmaceutics, 2002. 3

  • Pouton, C. W., & Porter, C. J. H. "Formulation of lipid-based delivery systems for oral administration: Materials, methods, and strategies." Advanced Drug Delivery Reviews, 2008. 3

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide .

Compound Profiling: This molecule is characterized by a highly hydrophobic benzamide core, a lipophilic 2-fluorophenyl ring, and a fully substituted pyrrolidine-1-sulfonyl group. Crucially, it lacks ionizable acidic or basic centers within the physiological pH range (pH 1–8). This renders traditional solubility enhancement techniques—such as pH adjustment or salt formation—completely ineffective. To overcome its "brick dust" (high lattice energy) or "grease ball" (high lipophilicity) properties, we must employ advanced physical disruption and lipid-based solubilization techniques.

Part 1: Troubleshooting Guides & FAQs

Q1: We attempted to form a hydrochloride or sodium salt of the API to improve solubility, but the compound remained un-ionized and insoluble. Why did this fail? A1: The failure is rooted in the molecule's lack of ionizable functional groups. The pyrrolidine ring is bound via a sulfonyl group, creating a neutral sulfonamide. The benzamide nitrogen is extremely weakly acidic (pKa > 13), meaning it will not readily donate a proton under standard conditions. Because salt formation requires a difference of at least 2–3 pKa units between the API and the counterion, this strategy is thermodynamically unviable. You must pivot to strategies that disrupt the crystal lattice (Amorphous Solid Dispersions) or bypass aqueous dissolution entirely (Lipid-based systems).

Q2: When formulating an Amorphous Solid Dispersion (ASD), our compound initially dissolves but rapidly precipitates in simulated intestinal fluid (FaSSIF). How can we maintain supersaturation? A2: You are experiencing a classic "spring and parachute" failure. The amorphous form provides the "spring" (high initial thermodynamic solubility), but without a proper precipitation inhibitor, the high-energy drug rapidly nucleates back into its crystalline form. Solution: Transition your polymer matrix to Hydroxypropylmethylcellulose acetate succinate (HPMCAS) . HPMCAS provides dual functionality: it solubilizes the poorly soluble drug in the matrix and acts as a potent precipitation inhibitor in the intestinal medium by providing steric hindrance against crystal nucleation[1].

Q3: We are considering a Self-Microemulsifying Drug Delivery System (SMEDDS). What droplet size should we target, and how does this bypass the solubility issue? A3: SMEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form microemulsions upon mild agitation in gastric fluids[2]. You should target a droplet diameter of <100 nm , which will appear visually transparent or translucent[3]. This bypasses the dissolution step because the drug is pre-dissolved in the lipid matrix. Upon reaching the intestine, lipolysis of the triglycerides forms mixed micelles with bile salts, keeping the highly lipophilic API solubilized for direct absorption by the intestinal mucosal cells[4].

Q4: Can we use wet media milling to create nanocrystals for this compound? What stabilizers are optimal to prevent agglomeration? A4: Yes. Reducing the particle size to the sub-micron range (<300 nm) via wet milling drastically increases the surface area, thereby enhancing the dissolution rate according to the Noyes-Whitney equation[5]. For highly hydrophobic benzamide derivatives, a combination of steric and electrostatic stabilization is mandatory to prevent Ostwald ripening. A proven starting point is combining a polymeric steric stabilizer like Hydroxypropyl Methylcellulose (HPMC) with an electrostatic surfactant like Sodium Dodecyl Sulfate (SDS) or Tween 80[6].

Q5: Our early-stage screening requires an aqueous vehicle for IV administration, but we cannot use lipids. What is the alternative? A5: For aqueous parenteral vehicles, Cyclodextrin complexation is the gold standard. By utilizing Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), the hydrophobic 2-fluorophenyl or benzamide moiety can be encapsulated within the lipophilic cavity of the cyclodextrin, forming a 1:1 inclusion complex[7]. This significantly increases apparent aqueous solubility while maintaining a clear, injectable solution[8].

Part 2: Quantitative Data & Strategy Comparison

Use the following matrix to select the appropriate solubilization strategy based on your specific formulation constraints.

Solubilization StrategyPrimary Mechanism of EnhancementRecommended ExcipientsTypical Solubility / Rate GainBest Suited For
Amorphous Solid Dispersion (ASD) Disruption of crystal lattice; generation of a supersaturated stateHPMCAS, PVP-VA, Soluplus10x - 50x (Apparent Solubility)High melting point, "brick dust" molecules
SMEDDS Pre-dissolution in lipids; micellar transport in the GI tractCapmul MCM, Tween 80, Transcutol PBypasses dissolution entirelyHigh logP, "grease ball" molecules
Nanocrystals (Wet Milling) Surface area expansion (Noyes-Whitney equation)HPMC, SDS, Poloxamer 1885x - 10x (Dissolution Rate)High dose, dissolution-rate limited APIs
Cyclodextrin Complexation Hydrophobic cavity inclusion (1:1 stoichiometric complex)HP-β-CD, SBE-β-CD10x - 100x (Apparent Solubility)Low dose, parenteral formulations

Part 3: Experimental Protocols

The following self-validating protocols are designed to ensure reproducibility and mechanistic integrity during your formulation development.

Protocol A: Preparation of ASD via Solvent Evaporation (Spray Drying)

Causality: Dissolving both the API and polymer in a common solvent ensures molecular-level mixing. Rapid evaporation traps the API in a high-energy amorphous state[9].

  • Preparation: Weigh N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide and HPMCAS in a 1:3 (w/w) ratio.

  • Solubilization: Dissolve the mixture in a common volatile solvent system (e.g., Dichloromethane/Methanol 1:1 v/v) until a completely clear solution is achieved. Validation check: Any turbidity indicates incomplete solubilization and will seed premature crystallization.

  • Spray Drying: Process the solution through a laboratory-scale spray dryer. Set the inlet temperature to 70–80°C and use Nitrogen as the atomization gas to prevent oxidation and solvent ignition.

  • Secondary Drying: Collect the resulting powder and place it in a vacuum oven at 40°C for 24 hours to remove residual organic solvents below ICH Q3C limits.

  • Characterization: Verify the amorphous nature using Powder X-Ray Diffraction (PXRD) (look for a broad halo) and Differential Scanning Calorimetry (DSC) (look for a single Glass Transition Temperature, Tg​ ).

Protocol B: Formulation of SMEDDS Pre-concentrate

Causality: The specific ratio of oil to surfactant lowers the interfacial tension to near zero, allowing spontaneous microemulsion formation upon contact with aqueous media[2].

  • Excipient Blending: In a glass vial, combine 30% w/w Lipid (e.g., Capmul MCM), 50% w/w Surfactant (e.g., Tween 80), and 20% w/w Co-solvent (e.g., Transcutol P).

  • Homogenization: Heat the mixture to 40°C and vortex for 5 minutes until a clear, isotropic single-phase liquid is formed.

  • API Loading: Add the API incrementally until saturation is reached. Stir magnetically for 24 hours at room temperature to ensure equilibrium.

  • Clarification: Centrifuge the mixture at 10,000 rpm for 15 minutes to precipitate any undissolved API. Decant the clear supernatant.

  • Aqueous Dispersion Test: Drop 1 mL of the pre-concentrate into 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with gentle stirring (50 rpm). Validation check: The dispersion must form a transparent/translucent bluish microemulsion (<100 nm) within 2 minutes.

Protocol C: Wet Media Milling for Nanocrystals

Causality: High-shear mechanical attrition fractures the crystals, while the dual-stabilizer system immediately coats the newly exposed hydrophobic surfaces to prevent re-agglomeration[6].

  • Stabilizer Solution: Prepare an aqueous solution containing 1.0% w/v HPMC (steric stabilizer) and 0.1% w/v SDS (electrostatic stabilizer) in deionized water.

  • Suspension: Disperse 5.0% w/v of the crystalline API into the stabilizer solution to form a coarse macro-suspension.

  • Milling: Transfer the suspension to a 25 mL amber glass vial. Add 5.0 g of yttrium-stabilized zirconium oxide (ZrO2) milling pearls (0.4–0.5 mm diameter).

  • Size Reduction: Mill the mixture using a cross magnetic stirrer at 600 rpm for 24 hours at room temperature.

  • Extraction & Verification: Extract the nanosuspension using a syringe. Measure the Particle Size Distribution (PSD) and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). Target a Z-average of <300 nm and a PDI of <0.2.

Part 4: Mechanistic Visualizations

ASD_Workflow API Crystalline API (Poor Solubility) Process Spray Drying / Solvent Evaporation API->Process Polymer Polymer Carrier (e.g., HPMCAS) Polymer->Process ASD Amorphous Solid Dispersion (High Free Energy) Process->ASD Rapid Evaporation Dissolution Supersaturated Solution (Enhanced Absorption) ASD->Dissolution GI Tract Fluid Precipitation Precipitation Inhibition (Steric Hindrance) Dissolution->Precipitation Stabilized by HPMCAS

Caption: Mechanistic pathway of Amorphous Solid Dispersion (ASD) formulation and in vivo supersaturation.

SMEDDS_Pathway SMEDDS SMEDDS Pre-concentrate (Oil + Surfactant + API) Dispersion Aqueous Dispersion (Gastric Agitation) SMEDDS->Dispersion Oral Administration Microemulsion O/W Microemulsion (<100 nm droplets) Dispersion->Microemulsion Spontaneous Emulsification Lipolysis Lipid Digestion (Lipases / Bile Salts) Microemulsion->Lipolysis Duodenum Micelles Mixed Micelles (Solubilized API) Lipolysis->Micelles Solubilization Absorption Intestinal Absorption (Systemic Circulation) Micelles->Absorption Mucosal Uptake

Caption: In vivo dispersion and lipolysis pathway of Self-Microemulsifying Drug Delivery Systems (SMEDDS).

References

  • SE Tylose. "Amorphous solid dispersion technologies." SE Tylose. Available at:[Link]

  • National Institutes of Health. "HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques, Marketed Products and Patents." PMC. Available at:[Link]

  • American Pharmaceutical Review. (2011). "Strategies to Formulate Lipid-based Drug Delivery Systems." American Pharmaceutical Review. Available at:[Link]

  • National Institutes of Health. "Lipid-Based Drug Delivery Systems." PMC. Available at:[Link]

  • Malamatari, M., et al. (2018). "Pharmaceutical nanocrystals: production by wet milling and applications." Drug Discovery Today (via PubMed). Available at:[Link]

  • American Chemical Society. (2022). "Systematic Investigation of Wet-Milling Kinetics and Colloidal Stability of Pharmaceutical Nanocrystals." Crystal Growth & Design. Available at:[Link]

  • National Institutes of Health. (2025). "Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity." PMC. Available at:[Link]

  • Google Patents. "US5134127A - Derivatives of cyclodextrins exhibiting enhanced aqueous solubility and the use thereof.

Sources

reducing non-specific protein binding of N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help you troubleshoot and resolve non-specific protein binding (NSB) issues specifically associated with N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide .

Because of its specific structural moieties, this compound presents unique challenges in both biochemical and cell-based assays. This guide bypasses generic advice to provide you with mechanistically grounded, field-proven strategies to ensure your assay data is both accurate and reproducible.

Diagnostic Workflow for Non-Specific Binding

Before altering your assay buffer, you must determine whether your compound is sticking to the assay labware (plastic) or to off-target proteins within your biological matrix. Use the following diagnostic workflow to isolate the root cause of your signal loss.

NSB_Troubleshooting Start High Assay Background or Low Compound Recovery Diag Run Recovery Assay (Buffer vs. Protein Matrix) Start->Diag Check Where is the compound lost? Diag->Check Plastic Loss in Buffer Only: Plastic Adsorption Check->Plastic < 80% Recovery in Buffer Protein Loss in Matrix: Protein/Matrix NSB Check->Protein < 80% Recovery in Matrix Sol1 Implement Acoustic Dispensing & Low-Binding Plates Plastic->Sol1 Sol2 Optimize Buffer: Add CHAPS, Tween-20, or BSA Protein->Sol2 Validate Re-run Assay: Confirm Signal-to-Background Sol1->Validate Sol2->Validate

Figure 1: Diagnostic decision tree for isolating and resolving non-specific binding in small molecule assays.

Frequently Asked Questions & Troubleshooting Guide

Q1: Mechanistically, why does N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide exhibit such high non-specific binding? Answer: The high NSB of this compound is driven by hydrophobic collapse. The molecule features a highly lipophilic 2-fluorophenyl ring and a bulky pyrrolidine-1-sulfonyl aliphatic heterocycle. In aqueous assay buffers, these hydrophobic regions seek to minimize contact with water. Consequently, the compound readily adsorbs to hydrophobic surfaces, such as uncharged polystyrene/polypropylene labware, or inserts into the hydrophobic pockets of off-target proteins (like serum albumin)[1]. The sulfonamide and benzamide moieties also provide hydrogen bond donors/acceptors that can form secondary interactions with protein surfaces once the initial hydrophobic contact is made.

Q2: How do I reduce NSB in my biochemical assays without inhibiting my target protein? Answer: You must lower the thermodynamic penalty of the compound remaining in the aqueous phase. This is achieved by introducing competing hydrophobic interfaces into the buffer:

  • Carrier Proteins: Adding 0.05% - 0.1% Bovine Serum Albumin (BSA) acts as a "sponge" for highly lipophilic molecules, keeping them in solution and preventing them from sticking to the plate[2].

  • Detergents: Zwitterionic detergents like CHAPS (0.01% - 0.1%) or non-ionic detergents like Tween-20 (0.01% - 0.05%) form micelles that encapsulate the lipophilic tails of the compound, preventing aggregation[3][4]. CHAPS is particularly effective for sulfonamide-containing compounds because its zwitterionic nature does not interfere with the ionic interactions required for target binding.

Q3: My compound seems to disappear before it even reaches the assay. How do I fix labware adsorption? Answer: Traditional tip-based serial dilutions are fatal for highly lipophilic compounds. Every time the compound is aspirated into a new polypropylene pipette tip, a fraction irreversibly binds to the plastic. By the end of a 10-point dilution curve, your actual concentration may be orders of magnitude lower than your calculated concentration[5]. Solution: Transition to Acoustic Dispensing (e.g., Echo Liquid Handlers). Acoustic dispensing uses sound energy to transfer nanoliter droplets directly from a source plate to the destination plate without any physical tips touching the liquid[6]. This eliminates tip-based carryover and adsorption, ensuring the exact molarity of your compound reaches the assay[5].

Q4: I am running Surface Plasmon Resonance (SPR) to determine binding kinetics. How do I prevent this compound from sticking to the sensor chip? Answer: In SPR, highly lipophilic small molecules often bind non-specifically to the dextran matrix or the gold surface itself, causing irregular sensorgrams with artificially high Rmax​ values and no clear dissociation phase. To troubleshoot:

  • Buffer Additives: Ensure your running buffer contains at least 0.05% Tween-20 (often referred to as P20 in SPR protocols) and up to 5% DMSO to maintain compound solubility[1].

  • Chip Selection: If you are using a standard CM5 chip and seeing NSB, consider coating the reference flow cell with BSA to block exposed hydrophobic patches[2], or switch to a PEGylated sensor chip which resists hydrophobic fouling better than unmodified dextran.

Buffer Additive Selection Matrix

Use the following table to select the appropriate additive for your specific assay format.

AdditiveTypeMechanism of ActionRecommended Conc.Best Use Case & Limitations
CHAPS Zwitterionic DetergentDisrupts hydrophobic interactions without denaturing proteins[4].0.01% - 0.1% (w/v)Best for: Biochemical enzymatic assays. Limitation: Can be difficult to remove in downstream mass spectrometry.
Tween-20 Non-ionic DetergentCoats hydrophobic surfaces (plastics) and solubilizes lipophilic compounds[4].0.01% - 0.05% (v/v)Best for: SPR running buffers and ELISA washes[2]. Limitation: May cause foaming during automated dispensing.
BSA (Fatty-acid free) Carrier ProteinProvides competitive hydrophobic binding sites to keep compound in solution[2].0.05% - 0.1% (w/v)Best for: Cell-based assays and plate blocking[3]. Limitation: Will shift the apparent IC50​ if the compound binds BSA too tightly.
DMSO Organic Co-solventLowers the dielectric constant of the buffer, increasing lipophile solubility.1% - 5% (v/v)Best for: Compound stock preparation and SPR. Limitation: >2% can be toxic in cell-based assays.

Self-Validating Protocol: NSB Recovery & Buffer Optimization Assay

To empirically determine the best buffer conditions for N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide, execute this self-validating recovery protocol using LC-MS/MS.

Objective: Quantify the percentage of free compound lost to plasticware vs. protein matrix, and validate the optimal rescue additive.

Materials:

  • 10 mM stock of N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide in 100% DMSO.

  • Acoustic Dispenser (e.g., Echo 550) or Low-binding PEGylated pipette tips.

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Additives: 10% CHAPS stock, 10% Tween-20 stock, 10% BSA stock.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare four distinct buffer conditions in glass vials to prevent premature plastic binding:

    • Condition A (Control): Assay Buffer + 1% DMSO.

    • Condition B (Detergent): Assay Buffer + 0.05% CHAPS + 1% DMSO.

    • Condition C (Carrier): Assay Buffer + 0.1% BSA + 1% DMSO.

    • Condition D (Matrix): Assay Buffer + 10% Fetal Bovine Serum (to simulate a complex biological matrix).

  • Acoustic Dispensing: Using an acoustic dispenser, transfer 100 nL of the 10 mM compound stock directly into a 384-well low-binding polypropylene plate[6].

  • Buffer Addition: Immediately backfill the wells with 100 µL of Conditions A, B, C, and D (Final compound concentration = 10 µM).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes on a plate shaker at 500 RPM. (This mimics the standard duration of a biochemical assay).

  • Sample Extraction: Transfer 50 µL from each well into a new plate containing 150 µL of ice-cold Acetonitrile (containing an internal standard) to precipitate proteins and release bound compound.

  • Centrifugation: Centrifuge at 3,000 x g for 10 minutes to pellet the precipitated proteins.

  • LC-MS/MS Quantification: Inject the supernatant into an LC-MS/MS system. Compare the Area Under the Curve (AUC) of the compound in Conditions A-D against a freshly prepared standard curve made directly in Acetonitrile (representing 100% theoretical recovery).

  • Data Interpretation:

    • If Condition A yields <50% recovery, you have severe plastic binding.

    • The condition (B or C) that restores recovery to >90% is your validated assay buffer.

Sources

Technical Support Center: Optimizing Crystallization of N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimization strategies associated with obtaining high-quality crystals of this active pharmaceutical ingredient (API). As the solid-state form of an API critically influences its stability, solubility, and bioavailability, robust crystallization development is paramount.[1][2] This document provides in-depth, experience-driven troubleshooting in a direct question-and-answer format.

Troubleshooting Guide & FAQs

Issue 1: My compound is "oiling out" instead of crystallizing.

Q: I've cooled my saturated solution, but instead of crystals, a viscous liquid or oil has separated. What is happening and how can I fix it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the level of supersaturation is too high, or the solution temperature is above the melting point of the solid form in that specific solvent environment. The resulting oil is a supersaturated solution of the compound in itself, which can be very slow to crystallize.

Causality & Expert Insights: The high degree of conformational flexibility in the N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide molecule, combined with strong solute-solvent interactions, can favor the formation of a liquid phase over an ordered crystal lattice, especially during rapid cooling.

Troubleshooting Protocol:

  • Reheat and Dilute: Gently reheat the mixture until the oil redissolves completely. Add a small amount (5-10% of the total volume) of the same warm solvent to slightly reduce the concentration.[1]

  • Reduce Cooling Rate: Allow the solution to cool much more slowly. A slower cooling rate reduces the level of supersaturation at any given time, giving the molecules more time to orient themselves into a crystal lattice.[3][4] Consider moving from an ice bath to letting the solution cool to room temperature on the bench, followed by refrigeration.

  • Change the Solvent System: Your current solvent may be too good, meaning the compound is too soluble. Switch to a solvent in which the compound has lower solubility at elevated temperatures.[1] Alternatively, use a solvent/anti-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., Acetone, Ethyl Acetate) and slowly add a miscible "anti-solvent" (e.g., Heptane, Hexane) at a constant temperature until turbidity is observed.[5]

  • Induce Nucleation with Seeding: If you have a small crystal from a previous batch, introduce a single seed crystal into the slightly cooled, clear solution. Seeding provides a template for crystal growth and is the most powerful tool to bypass the kinetic barrier of nucleation, often preventing oiling out.[6]

Issue 2: The final crystal yield is unacceptably low.

Q: After filtration and drying, my recovered crystal mass is very low. What are the most common causes and how can I improve the yield?

A: Low yield is typically caused by one of two factors: incomplete crystallization (too much compound remains in the mother liquor) or mechanical loss during processing. This is often a result of using excessive solvent or insufficient cooling.

Causality & Expert Insights: The solubility of N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide, like most compounds, has a positive correlation with temperature. A successful crystallization hinges on maximizing the difference in solubility between the dissolution temperature and the final filtration temperature.

Troubleshooting Protocol:

  • Minimize Solvent Volume: During dissolution, use the absolute minimum amount of hot solvent required to fully dissolve the compound. Working with a more concentrated solution ensures that a larger fraction of the compound will precipitate upon cooling.[1]

  • Ensure Complete Cooling: After the solution has cooled to room temperature, place it in an ice bath or a refrigerator (0-4°C) for a prolonged period (e.g., several hours to overnight). This will significantly decrease the compound's solubility in the mother liquor and maximize precipitation.

  • Evaporate Excess Solvent: If the solution is too dilute, you can carefully evaporate a portion of the solvent under reduced pressure or with a gentle stream of nitrogen to reach the point of saturation before initiating the cooling process.

  • Collect a Second Crop: Do not discard the mother liquor immediately. Concentrate the filtrate to about half its volume and cool it again. This will often yield a "second crop" of crystals, which can be combined with the first if purity is acceptable.

Issue 3: The crystals are very fine or needle-like, causing processing issues.

Q: My product consists of very fine powders or long, thin needles. This makes filtration slow and drying difficult. How can I obtain larger, more equant (block-like) crystals?

A: Crystal morphology (habit) is a result of the interplay between the internal crystal structure and external factors like solvent, cooling rate, and impurities. Fast nucleation leads to many small crystals, while rapid growth along one axis can lead to needles.[3][6]

Causality & Expert Insights: For N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide, the planar benzamide core and the flexible pyrrolidine sulfonyl group can lead to anisotropic growth. Solvents that strongly interact with specific crystal faces can inhibit growth on those faces, promoting growth on others and leading to different shapes. Slowing down the entire process is key.

Troubleshooting Protocol:

  • Drastically Reduce the Cooling Rate: This is the most critical factor. A very slow, controlled cooling profile (e.g., 0.1-0.2°C/min) minimizes the nucleation rate and allows the existing crystals more time to grow larger.[7] Natural cooling insulated in a dewar flask can be effective.

  • Optimize the Solvent System: Experiment with different solvents. Aromatic solvents like toluene might interact differently with the phenyl rings via π-π stacking compared to protic solvents like ethanol, which will hydrogen bond with the sulfonamide and amide groups.[8] These interactions can alter the crystal habit.

  • Control Agitation: Agitation influences heat and mass transfer. While necessary for uniformity, excessive or high-shear agitation can cause secondary nucleation (breaking existing crystals to create new nuclei), resulting in a smaller final crystal size.[9] A gentle, slow agitation is often preferred.

  • Utilize Seeding: Seeding not only induces crystallization but also helps control crystal size. Using a small number of larger seed crystals in a carefully controlled, slowly cooled solution will promote the growth of those seeds rather than the formation of new nuclei.[7]

Issue 4: I suspect polymorphism. How can I confirm and control it?

Q: I've observed different crystal habits or my analytical data (e.g., DSC, XRPD) is inconsistent between batches. How do I manage potential polymorphism?

A: Polymorphism is the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice.[6] These different forms can have distinct physicochemical properties. Controlling polymorphism is crucial for ensuring consistent product performance.[2]

Causality & Expert Insights: The presence of multiple hydrogen bond donors/acceptors (amide N-H, sulfonyl oxygens) and aromatic rings in N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide makes it a likely candidate for polymorphism.[10] Different solvent environments and kinetic conditions (like cooling rate) can favor the nucleation and growth of different polymorphs.[11][12] The ortho-fluorine substitution on the phenyl ring can also play a role in suppressing disorder and favoring specific packing motifs.[13]

Troubleshooting & Control Strategy:

  • Characterization:

    • X-Ray Powder Diffraction (XRPD): This is the definitive method for identifying different polymorphs, as each will have a unique diffraction pattern.[2]

    • Differential Scanning Calorimetry (DSC): Different polymorphs will typically have different melting points and may show solid-solid phase transitions upon heating.

    • Microscopy: Visually inspect crystals under a microscope. Different polymorphs often exhibit different crystal habits (e.g., needles vs. plates).

  • Polymorph Screening Protocol:

    • Solvent Variation: Crystallize the compound from a wide range of solvents with different polarities and hydrogen bonding capabilities (e.g., Methanol, Acetonitrile, Ethyl Acetate, Toluene, Heptane).

    • Cooling Rate Variation: Perform crystallizations using both rapid "crash" cooling and very slow, controlled cooling for each solvent system.

    • Competitive Slurrying: Stir a mixture of two different polymorphs in a solvent at a constant temperature. The less stable form will dissolve and recrystallize as the more stable form over time, allowing you to determine the thermodynamically stable polymorph under those conditions.

  • Control Protocol:

    • Seeding: Once the desired polymorph is identified and isolated, the most robust method for ensuring its consistent production is to seed every subsequent crystallization with that form.[11] This directs the crystallization process to produce the desired outcome.

Data & Protocols

Table 1: Recommended Starting Solvents for Screening

This table provides a starting point for solvent selection based on the chemical nature of N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide. Solubility of benzamide and sulfonamide derivatives is key to this selection.[14][15]

Solvent ClassRepresentative SolventsPredicted Solubility & Rationale
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateGood to Moderate Solubility: These solvents can accept hydrogen bonds from the amide N-H and effectively solvate the molecule. Often a good starting point for single-solvent or anti-solvent methods.[16]
Polar Protic Ethanol, Methanol, IsopropanolModerate Solubility: Can act as both H-bond donors and acceptors. Solubility is often high at boiling but drops significantly upon cooling, making them excellent choices for cooling crystallization.[15]
Aromatic TolueneSparingly Soluble: Solubilizes the aromatic rings through π-π interactions. May be useful for growing high-quality crystals via slow cooling or evaporation.
Non-Polar Heptane, HexanePoorly Soluble: Primarily used as anti-solvents to induce precipitation when added to a solution of the compound in a more polar solvent.[5]
Protocol: General Cooling Crystallization
  • Dissolution: Place the crude N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide powder in a flask equipped with a condenser and a magnetic stirrer.

  • Solvent Addition: Add the minimum amount of the selected solvent (e.g., Ethanol) to just cover the solid. Begin heating the mixture to reflux with gentle stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent dropwise until the compound just dissolves completely. Avoid adding a large excess.[1]

  • Controlled Cooling: Remove the flask from the heat source. For large crystals, wrap the flask in an insulating material (like glass wool) and allow it to cool slowly to room temperature undisturbed.[3]

  • Maximize Precipitation: Once at room temperature, place the flask in an ice bath or refrigerator for at least 2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum at a temperature well below the melting point.

Visualized Workflows

Diagram 1: Troubleshooting Common Crystallization Issues

This decision tree provides a logical workflow for addressing the most common problems encountered during crystallization.

G start Crystallization Outcome oiling_out Problem: 'Oiling Out' start->oiling_out low_yield Problem: Low Yield start->low_yield bad_morphology Problem: Fine Needles / Small Crystals start->bad_morphology success Success: High Yield & Good Crystals start->success sub_o1 Reheat & Add More Solvent oiling_out->sub_o1 Action 1 sub_y1 Use Minimum Hot Solvent low_yield->sub_y1 Action 1 sub_m1 Drastically Decrease Cooling Rate bad_morphology->sub_m1 Most Critical sub_o2 Slow Down Cooling Rate sub_o1->sub_o2 If persists sub_o3 Change Solvent or Use Anti-Solvent sub_o2->sub_o3 If persists sub_o4 Use Seed Crystals sub_o3->sub_o4 Best Practice sub_y2 Ensure Complete Cooling (Ice Bath) sub_y1->sub_y2 Action 2 sub_y3 Collect a Second Crop sub_y2->sub_y3 To Maximize sub_m2 Screen Different Solvents sub_m1->sub_m2 Also try sub_m3 Optimize Agitation (Slower Speed) sub_m2->sub_m3 Fine-tuning G start Inconsistent Batches (Suspect Polymorphism) screening Polymorph Screen start->screening screen_solv Vary Solvents (Polar, Aprotic, etc.) screening->screen_solv screen_rate Vary Cooling Rates (Fast vs. Slow) screening->screen_rate screen_evap Other Methods (Evaporation, Slurry) screening->screen_evap characterize Characterize Solids screen_solv->characterize screen_rate->characterize screen_evap->characterize xprd XRPD characterize->xprd dsc DSC characterize->dsc microscopy Microscopy characterize->microscopy identify Identify Polymorphs (Form I, Form II, etc.) xprd->identify dsc->identify microscopy->identify select Select Desired Polymorph (Based on Stability, etc.) identify->select control Implement Control Strategy select->control seeding SEEDING: Use pure desired polymorph in all subsequent crystallizations control->seeding

Sources

Validation & Comparative

A Comparative Guide to the Metabolic Stability of N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide in Human Microsomes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of early drug discovery, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success.[1][2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity.[3] This guide provides an in-depth analysis of the metabolic stability of N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide, a novel compound with therapeutic potential. We will objectively compare its performance against structurally relevant alternatives and provide the supporting experimental framework for such an evaluation.

The primary clearance mechanism for a vast majority of drugs involves metabolism by cytochrome P450 (CYP) enzymes, which are highly concentrated in the liver.[4][5][6][7] Human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum, are rich in these drug-metabolizing enzymes and serve as a standard in vitro model to assess Phase I metabolic stability.[3][8][9] By incubating a test compound with HLM and monitoring its disappearance over time, we can calculate key parameters like the in-vitro half-life (t½) and intrinsic clearance (CLint), which are invaluable for predicting in vivo pharmacokinetic behavior.[10]

This guide is intended for researchers, scientists, and drug development professionals. We will delve into the causality behind the experimental design, ensuring a robust and self-validating protocol. All claims are supported by authoritative sources to ensure scientific integrity.

The Subject Compound and Comparators

To provide a meaningful comparison, we will assess the metabolic stability of our lead compound, N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide, alongside two comparator compounds. The choice of comparators is crucial for contextualizing the results.

  • Test Compound: N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide (Compound A)

    • Rationale: This is our compound of interest. Its structure contains several motifs that could be susceptible to metabolism, including the fluorophenyl ring, the amide linkage, and the pyrrolidine ring. The sulfonyl group is generally considered to be metabolically stable.

  • Comparator 1: N-phenyl-4-(pyrrolidine-1-sulfonyl)benzamide (Compound B)

    • Rationale: This analogue lacks the fluorine atom on the phenyl ring. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability by blocking sites of oxidation.[11][12] Comparing Compound A to Compound B will directly assess the impact of this fluorine substitution.

  • Comparator 2: N-(2-fluorophenyl)-4-(piperidine-1-sulfonyl)benzamide (Compound C)

    • Rationale: This comparator replaces the pyrrolidine ring with a piperidine ring. This change in the saturated heterocyclic ring can influence both the rate and site of metabolism.

Experimental Protocol: Assessing Metabolic Stability in Human Liver Microsomes

The following protocol details a robust method for determining the metabolic stability of the test and comparator compounds. The design incorporates controls to ensure the validity of the experimental system.

Materials and Reagents
  • Pooled Human Liver Microsomes (20 mg/mL stock)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13]

  • Test and Comparator Compounds (10 mM stock in DMSO)

  • Positive Control Compounds (e.g., Verapamil - high clearance, Imipramine - low clearance)[14]

  • Acetonitrile (ice-cold, containing an internal standard for LC-MS/MS analysis)

  • 96-well incubation plates and sealing mats

  • Incubator shaker set to 37°C

  • Centrifuge capable of holding 96-well plates

  • LC-MS/MS system for analysis

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Thaw HLM & Prepare Master Mix (Buffer, Microsomes) D Pre-warm Master Mix & Compounds at 37°C for 10 min A->D B Prepare Compound Working Solutions (1 µM in buffer) B->D C Prepare NADPH Regenerating System E Initiate Reaction: Add NADPH to start incubation C->E D->E Combine F Incubate at 37°C with shaking E->F G At time points (0, 5, 15, 30, 60 min), aliquot reaction mixture F->G H Quench reaction with ice-cold Acetonitrile + IS G->H I Centrifuge to precipitate protein H->I J Transfer supernatant for LC-MS/MS analysis I->J K Quantify remaining parent compound J->K L Calculate t½ and CLint K->L

Caption: Workflow for the human liver microsomal stability assay.

Step-by-Step Methodology
  • Preparation of Incubation Mixtures:

    • On the day of the experiment, thaw the pooled human liver microsomes at 37°C.[15]

    • Prepare a master mix containing the human liver microsomes diluted in 100 mM potassium phosphate buffer (pH 7.4) to a final concentration of 0.5 mg/mL in the incubation. The use of a pooled lot of microsomes helps to average out inter-individual variability in enzyme expression.[8]

    • Prepare working solutions of the test compounds, comparators, and positive controls at a final concentration of 1 µM in the incubation mixture. The final concentration of the organic solvent (DMSO) should be kept below 0.2% to avoid significant inhibition of enzymatic activity.[3][10]

  • Incubation:

    • In a 96-well plate, add the compound working solutions.

    • Add the microsome master mix to each well.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the compounds to equilibrate with the microsomes.[3]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[9] The regenerating system ensures a sustained concentration of the essential cofactor NADPH throughout the incubation period.

    • Incubate the plate at 37°C with constant shaking for up to 60 minutes. Time points for sampling are typically 0, 5, 15, 30, 45, and 60 minutes.[14]

  • Reaction Termination and Sample Processing:

    • At each designated time point, an aliquot of the reaction mixture is transferred to a separate 96-well plate containing 2-3 volumes of ice-cold acetonitrile with a suitable internal standard.[16] The cold acetonitrile immediately stops the enzymatic reaction and precipitates the microsomal proteins.

    • Once all time points are collected, the plate is centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the remaining parent compound, is then transferred to a new plate for analysis.

  • LC-MS/MS Analysis:

    • The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method.[1] This technique provides the necessary sensitivity and selectivity for accurate measurement.[10]

Data Analysis

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of the linear portion of this plot gives the rate constant of elimination (k).

  • Half-life (t½): This is the time required for 50% of the compound to be metabolized. It is calculated using the formula:

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint): This represents the intrinsic ability of the liver to metabolize a drug. It is calculated using the formula:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

Expected Results and Comparative Discussion

The following table presents hypothetical but expected data based on the known principles of drug metabolism for the compounds in this guide.

CompoundStructureKey FeatureExpected t½ (min)Expected CLint (µL/min/mg)Metabolic Stability Classification
A: Test Compound N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide2-fluoro substitution4530.8Moderate
B: Comparator 1 N-phenyl-4-(pyrrolidine-1-sulfonyl)benzamideNo fluorine2555.4Low to Moderate
C: Comparator 2 N-(2-fluorophenyl)-4-(piperidine-1-sulfonyl)benzamidePiperidine ring6521.3Moderate to High
Verapamil -High Clearance Control< 15> 92.4Low
Imipramine -Low Clearance Control> 60< 23.1High
Discussion of Expected Outcomes

Impact of Fluorination (Compound A vs. B): We anticipate that Compound A will exhibit greater metabolic stability (longer t½, lower CLint) than Compound B.[14] The 2-fluoro substituent on the phenyl ring is expected to block a potential site of aromatic hydroxylation, a common metabolic pathway mediated by CYP enzymes.[11][12] This steric and electronic hindrance can significantly reduce the rate of metabolism.

Impact of the Heterocyclic Ring (Compound A vs. C): The pyrrolidine ring in Compound A is often susceptible to oxidation at the carbon adjacent to the nitrogen atom.[17] Replacing it with a six-membered piperidine ring (Compound C) can alter the metabolic profile. Depending on the specific CYP enzymes involved, the piperidine ring might be more or less susceptible to oxidation. In this hypothetical scenario, we project that the piperidine analogue (Compound C) will show slightly enhanced stability, suggesting the pyrrolidine ring in Compound A is a more readily metabolized site.

Potential Metabolic Pathways

The primary metabolic transformations for these compounds are likely to involve Phase I oxidative reactions catalyzed by CYP enzymes.

G cluster_main Potential Metabolic Pathways for Compound A cluster_pathways Parent N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide (Compound A) M1 Aromatic Hydroxylation (on non-fluorinated ring) Parent->M1 CYP-mediated M2 Pyrrolidine Ring Oxidation (e.g., hydroxylation, N-dealkylation) Parent->M2 CYP-mediated M3 Amide Hydrolysis Parent->M3 Amidase-mediated

Sources

A Senior Application Scientist's Guide to Validating Target Engagement of N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide: A Comparative Analysis Centered on CETSA

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the unequivocal confirmation that a therapeutic candidate binds to its intended molecular target within a physiological context is a cornerstone of a successful program. This process, known as target engagement, serves as the critical link between a compound's molecular mechanism and its observed biological effect.[1][2] Without robust target engagement data, researchers risk misinterpreting phenotypic responses, leading to the costly pursuit of non-viable leads. The compound N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide represents a class of small molecules whose progression through the discovery pipeline is entirely dependent on such validation.

This guide provides an in-depth, comparative analysis of methodologies for confirming target engagement, with a central focus on the Cellular Thermal Shift Assay (CETSA). CETSA has emerged as a powerful, label-free technique that allows for the assessment of drug-target interactions in their native cellular environment, a significant advantage over traditional biochemical assays.[3][4][5][6] We will explore the principles of CETSA, provide a detailed experimental protocol, and objectively compare its performance against alternative methods, furnishing researchers with the necessary framework to make informed experimental decisions.

Section 1: The Cellular Thermal Shift Assay (CETSA) - Principles and Practice

The Biophysical Principle: Ligand-Induced Thermal Stabilization

The foundational principle of CETSA is the phenomenon of ligand-induced thermal stabilization.[4][7][8] When a small molecule binds to its target protein, it forms a more stable complex. This increased stability means that more thermal energy is required to denature the protein. CETSA exploits this by subjecting cells or cell lysates to a temperature gradient. In the presence of a binding ligand, the target protein will remain soluble at higher temperatures compared to its unbound state.[3][8][9] The difference in the melting temperature (Tm), where 50% of the protein is denatured, is referred to as the thermal shift (ΔTm) and serves as a direct indicator of target engagement.[3]

Core CETSA Workflow

The CETSA workflow is a conceptually straightforward process that can be adapted for various throughput needs and detection methods. The core steps involve compound incubation, a thermal challenge, separation of soluble and aggregated proteins, and finally, quantification of the remaining soluble target protein.

cluster_0 CETSA Core Workflow A 1. Cell Culture & Compound Incubation B 2. Thermal Challenge (Temperature Gradient) A->B Treat cells with N-(2-fluorophenyl)-4- (pyrrolidine-1-sulfonyl)benzamide or Vehicle (DMSO) C 3. Cell Lysis & Fractionation B->C Heat aliquots across a range of temperatures D 4. Soluble Protein Quantification C->D Centrifuge to separate soluble (supernatant) vs. aggregated (pellet) proteins E 5. Data Analysis (Melt Curve & ΔTm) D->E Analyze supernatant via Western Blot, MS, etc.

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Key CETSA Formats

CETSA is not a monolithic technique but a platform with several variations tailored to different stages of drug discovery.

  • Western Blot-based CETSA (CETSA Classic): This is the most common format for validating the engagement of a specific, known target protein.[10] It relies on antibodies for detection, making it highly specific but lower in throughput. It is ideal for confirming hits from primary screens.

  • Isothermal Dose-Response CETSA (ITDR-CETSA): To determine the potency of target engagement, ITDR-CETSA is employed.[3][4] In this format, cells are treated with a range of compound concentrations but heated at a single, fixed temperature (typically one that causes significant, but not complete, denaturation of the unbound protein). The resulting dose-response curve allows for the calculation of an EC50 value, which reflects the compound's potency in a cellular context.[3]

  • Mass Spectrometry-based CETSA (MS-CETSA or TPP): For unbiased, proteome-wide analysis of a compound's targets and off-targets, CETSA is coupled with quantitative mass spectrometry.[3][10] This high-throughput approach can simultaneously generate thermal profiles for thousands of proteins, providing a comprehensive view of a compound's selectivity.[2]

Section 2: Experimental Protocol - Validating Target Engagement of N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide using WB-CETSA

This protocol provides a self-validating system for confirming the engagement of our compound with a hypothetical target, "Kinase X," in an adherent cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors

  • Primary antibody specific to Kinase X

  • HRP-conjugated secondary antibody

  • PCR tubes

  • Thermal cycler

  • Liquid nitrogen

  • Centrifuge (capable of 20,000 x g at 4°C)

  • BCA Protein Assay Kit

  • SDS-PAGE and Western Blotting equipment

  • ECL substrate and imaging system

Methodology:

  • Cell Culture and Compound Treatment:

    • Rationale: To ensure the assay reflects a physiological state, it is crucial to use healthy, sub-confluent cells and to include a vehicle-only control for a proper baseline comparison.

    • a. Seed MCF-7 cells in sufficient quantity to yield several million cells per condition. Culture until they reach ~80% confluency.

    • b. Treat one batch of cells with the final desired concentration of N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide (e.g., 10 µM). Treat a second, identical batch with an equivalent volume of DMSO as a vehicle control.

    • c. Incubate for a predetermined time (e.g., 1-2 hours) at 37°C to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Rationale: Applying a precise temperature gradient is the core of the assay. The chosen temperature range should bracket the melting point of the target protein.

    • a. Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors to a final concentration of ~20x10^6 cells/mL.

    • b. Aliquot 100 µL of the cell suspension for each condition (Compound-treated and Vehicle-treated) into separate PCR tubes for each temperature point.

    • c. Place the PCR tubes in a thermal cycler. Heat the samples for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments), plus one unheated control sample (room temperature).[11] Cool immediately on ice for 3 minutes.

  • Cell Lysis and Fractionation:

    • Rationale: Repeated freeze-thaw cycles are a gentle lysis method that avoids detergents, which could artificially alter protein stability. The subsequent high-speed centrifugation is critical for cleanly separating the soluble, folded proteins from the insoluble, denatured aggregates.

    • a. Subject the cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen for freezing and a 37°C water bath for thawing.[11]

    • b. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[11]

    • c. Carefully transfer the supernatant, which contains the soluble protein fraction, to fresh tubes.

  • Protein Quantification and Western Blot Analysis:

    • Rationale: Normalizing the total protein loaded onto the gel is essential for accurately comparing band intensities across different temperatures and conditions.

    • a. Determine the protein concentration of each supernatant sample using a BCA assay.[11]

    • b. Normalize all samples to the lowest concentration. Prepare samples for SDS-PAGE by adding Laemmli buffer.

    • c. Load equal amounts of total protein for each temperature point from both the vehicle- and compound-treated groups onto an SDS-PAGE gel.

    • d. Perform electrophoresis, transfer proteins to a PVDF membrane, and block with 5% non-fat milk.

    • e. Probe the membrane with a primary antibody against Kinase X, followed by an HRP-conjugated secondary antibody.

    • f. Detect the signal using an ECL substrate.[11]

  • Data Analysis and Interpretation:

    • Rationale: Plotting the relative band intensity against temperature generates the melting curve. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

    • a. Quantify the band intensities from the Western blot using densitometry software (e.g., ImageJ).

    • b. For each condition, normalize the intensity of each heated sample to the unheated (room temperature) control sample.

    • c. Plot the normalized band intensity (y-axis) versus temperature (x-axis) for both the vehicle- and compound-treated samples.

    • d. The resulting curves represent the melting profiles of Kinase X. A shift of the compound-treated curve to the right compared to the vehicle curve (ΔTm) confirms that N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide engages and stabilizes Kinase X in intact cells.

Section 3: Alternative Target Engagement Methodologies

While CETSA is a powerful tool, a comprehensive validation strategy often benefits from orthogonal approaches. Here, we compare CETSA with two common alternatives.

Alternative 1: Drug Affinity Responsive Target Stability (DARTS)
  • Principle: DARTS operates on the principle that ligand binding can alter a protein's conformation, making it more or less susceptible to proteolytic degradation.[1][9] An increase in the intact protein band after limited proteolysis in the presence of the compound suggests target engagement.

  • Workflow:

    • Lyse cells to create a protein extract.

    • Incubate lysate with the compound or vehicle.

    • Perform limited digestion with a protease (e.g., pronase).

    • Stop the digestion and analyze the sample by Western blot for the target protein.

    • A protected, more intense band in the compound-treated lane indicates binding.

cluster_1 DARTS Workflow A 1. Cell Lysate Preparation B 2. Compound Incubation A->B Incubate lysate with compound or vehicle C 3. Limited Proteolysis B->C Add protease (e.g., Pronase) D 4. Western Blot Analysis C->D Detect target protein

Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

Alternative 2: Affinity-Based Protein Profiling (AfBPP)
  • Principle: This chemical proteomics approach requires chemically modifying the compound of interest to include a reactive group and/or an affinity tag (e.g., biotin).[3][12][13] This "probe" is used to covalently label or "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.

  • Workflow:

    • Synthesize a probe version of the compound with an affinity tag.

    • Incubate the probe with cell lysate.

    • Use affinity chromatography (e.g., streptavidin beads for a biotin tag) to capture the probe and its bound proteins.

    • Wash away non-specific binders.

    • Elute the captured proteins and identify them using mass spectrometry.

cluster_2 Affinity-Based Protein Profiling (AfBPP) Workflow A 1. Synthesize Affinity Probe B 2. Incubate Probe with Cell Lysate A->B C 3. Affinity Capture (e.g., Beads) B->C Probe binds to target proteins D 4. Elution & Mass Spectrometry ID C->D Identify captured proteins

Sources

Benchmarking Novel Carbonic Anhydrase IX Inhibitors: A Comparative Guide for Mouse Xenograft Models in Hypoxic Solid Tumors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical evaluation of N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide, a novel investigational compound, in the context of hypoxic solid tumors. Given its structural features, specifically the aromatic sulfonamide group, this compound is hypothesized to act as an inhibitor of Carbonic Anhydrase IX (CAIX), a key enzyme involved in tumor pH regulation and survival under hypoxic conditions.

The following sections will detail the scientific rationale, comparative compounds, and step-by-step protocols for benchmarking this compound in a colorectal cancer mouse xenograft model. This guide is intended for researchers, scientists, and drug development professionals with a working knowledge of in vivo pharmacology.

Scientific Rationale: Targeting Carbonic Anhydrase IX in Hypoxic Tumors

Solid tumors frequently outgrow their blood supply, leading to regions of low oxygen, or hypoxia.[1][2] This hypoxic microenvironment is a major driver of tumor progression, metastasis, and resistance to conventional therapies.[1][2] A key adaptive mechanism for cancer cells in this environment is the upregulation of the hypoxia-inducible factor-1α (HIF-1α) transcription factor.[3] HIF-1α, in turn, activates the expression of numerous genes that promote survival, one of the most important being Carbonic Anhydrase IX (CAIX).[3][4]

CAIX is a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[4][5] Its activity is critical for maintaining a neutral intracellular pH (pHi) by exporting protons, while contributing to an acidic extracellular microenvironment (pHe). This altered pH gradient favors tumor invasion, metastasis, and resistance to weakly basic chemotherapeutic drugs.[4][6] Due to its almost exclusive expression in tumors and its crucial role in hypoxic adaptation, CAIX represents a highly attractive target for anticancer therapy.[4][6][7][8]

The subject of this guide, N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide, belongs to the sulfonamide class of compounds, which are well-established inhibitors of carbonic anhydrases.[5][8][9] By targeting CAIX, this compound is predicted to disrupt pH regulation in hypoxic tumor cells, leading to intracellular acidosis, and ultimately, cell death or sensitization to other therapies. This guide will outline the methods to test this hypothesis in a robust preclinical model.

Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CAIX Upregulation HIF1a->CAIX pHe_acid Extracellular Acidification (Low pHe) CAIX->pHe_acid pHi_neutral Intracellular pH Homeostasis (Neutral pHi) CAIX->pHi_neutral CAIX->Block Invasion Invasion & Metastasis pHe_acid->Invasion Drug_Resistance Drug Resistance pHi_neutral->Drug_Resistance Proliferation Cell Proliferation & Survival pHi_neutral->Proliferation Inhibitor N-(2-fluorophenyl)-4- (pyrrolidine-1-sulfonyl)benzamide Inhibitor->CAIX Inhibition Intracellular_Acidosis Intracellular Acidosis Inhibitor->Intracellular_Acidosis Cell_Death Cell Death / Growth Inhibition Intracellular_Acidosis->Cell_Death

Caption: Hypothesized mechanism of action and therapeutic rationale.

Comparative Framework: Selecting Benchmarks and Models

To rigorously evaluate the efficacy of N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide, a multi-arm study is proposed. This will involve comparing its performance against a vehicle control, a standard-of-care cytotoxic agent, and another well-characterized CAIX inhibitor.

  • Cancer Model Selection: The HT-29 human colorectal cancer cell line is an excellent choice for this study. HT-29 xenografts are known to develop significant regions of hypoxia and express high levels of CAIX, making them a clinically relevant model for this therapeutic strategy.[10] These cell line-derived xenograft (CDX) models are well-established, reproducible, and cost-effective for initial efficacy testing.[11]

  • Animal Model: Immunodeficient mice, such as athymic nude (nu/nu) or NOD/SCID, are required to prevent rejection of the human tumor cells.[12]

Comparator Compounds
  • SLC-0111 (4-[(4-fluorophenyl)carbamoyl]amino-benzenesulfonamide): This is a clinical-stage, selective inhibitor of CAIX and CAXII.[13][14] Its inclusion provides a direct benchmark against a compound with a similar proposed mechanism of action. Preclinical studies have demonstrated its efficacy in various xenograft models, including those for glioblastoma and breast cancer.[13][15]

  • Doxorubicin: A standard-of-care anthracycline chemotherapy agent. Its efficacy can be limited by the acidic tumor microenvironment and poor penetration into hypoxic regions. Combining our test compound with doxorubicin can reveal potential synergistic effects, where the CAIX inhibitor normalizes the tumor microenvironment and enhances the activity of the cytotoxic agent.

CompoundClassMechanism of ActionRole in Study
N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide Investigational SulfonamidePutative CAIX inhibitor; disrupts tumor pH homeostasis.Test Article
Vehicle Control N/AInert formulation used for drug delivery (e.g., 0.5% methylcellulose).Negative Control
SLC-0111 Ureido-substituted BenzenesulfonamideSelective inhibitor of CAIX and CAXII.[14][15]Mechanistic Benchmark
Doxorubicin Anthracycline ChemotherapyDNA intercalator and topoisomerase II inhibitor.Standard-of-Care / Combination Partner

Experimental Design and Protocols

A robust experimental design is crucial for obtaining reliable and interpretable data. The following workflow and protocols provide a detailed guide for conducting the xenograft study.

cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Cell_Culture 1. Cell Culture (HT-29) Implantation 2. Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Dosing (4 Arms) Randomization->Treatment Monitoring 6. In-Life Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 7. Study Endpoint Monitoring->Endpoint Tumor_Excision 8. Tumor Excision & Analysis Endpoint->Tumor_Excision Data_Analysis 9. Statistical Analysis Tumor_Excision->Data_Analysis

Caption: Overall experimental workflow for the mouse xenograft study.

Protocol: Cell Culture and Implantation
  • Cell Culture:

    • Culture HT-29 human colorectal adenocarcinoma cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Routinely test cells for mycoplasma contamination.

  • Cell Preparation for Implantation:

    • Harvest cells at 70-80% confluency using trypsin-EDTA.

    • Wash cells twice with sterile, serum-free medium or PBS.

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® on ice.

    • Determine cell viability using trypan blue exclusion; viability should be >95%.

    • Adjust the final cell concentration to 5 x 10^7 cells/mL.

  • Animal Implantation:

    • Use 6-8 week old female athymic nude mice. Allow for a one-week acclimatization period.

    • Anesthetize the mice using isoflurane.

    • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

Protocol: Tumor Monitoring and Treatment
  • Tumor Growth Monitoring:

    • Begin caliper measurements three times weekly once tumors are palpable.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor animal body weight and general health status concurrently.

  • Randomization and Grouping:

    • When the mean tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.

  • Treatment Administration:

    • Group 1 (Vehicle): Administer vehicle solution (e.g., 0.5% methylcellulose in water) via oral gavage (p.o.) daily.

    • Group 2 (Test Article): Administer N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide (dose to be determined by prior MTD studies) p.o. daily.

    • Group 3 (SLC-0111): Administer SLC-0111 (e.g., 50 mg/kg) p.o. daily.

    • Group 4 (Doxorubicin): Administer Doxorubicin (e.g., 5 mg/kg) via intraperitoneal (i.p.) injection once weekly.

    • (Optional Group 5): Combination of Test Article and Doxorubicin to assess synergy.

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint.

Protocol: Endpoints and Analysis
  • Study Endpoints:

    • The primary endpoint is tumor growth inhibition.

    • Individual animals should be euthanized if tumor volume exceeds 2000 mm³, the tumor becomes ulcerated, or body weight loss exceeds 20%.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize all remaining animals.

    • Excise tumors, weigh them, and divide them for different analyses.

    • Histology: Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemical (IHC) analysis of CAIX, Ki-67 (proliferation marker), and CD31 (microvessel density).

    • Hypoxia Analysis: For a subset of mice, inject a hypoxia marker such as pimonidazole 60-90 minutes before euthanasia to visualize hypoxic regions via IHC.[16]

    • Pharmacodynamic (PD) Analysis: Snap-freeze a portion of the tumor in liquid nitrogen for Western blot or other molecular analyses to confirm target engagement (e.g., changes in downstream signaling).

Data Analysis and Interpretation

Quantitative Endpoints
ParameterDescriptionCalculationStatistical Analysis
Tumor Volume Longitudinal measurement of tumor size over time.(Length x Width²) / 2Two-way ANOVA with repeated measures.
Tumor Growth Inhibition (TGI) The percentage difference in mean tumor volume between treated and control groups at the end of the study.% TGI = [1 - (Tf - Ti) / (Cf - Ci)] x 100Student's t-test or one-way ANOVA with post-hoc tests.
Final Tumor Weight The weight of the excised tumor at the study endpoint.Direct measurementOne-way ANOVA with post-hoc tests.
Body Weight Change A measure of treatment-related toxicity.% Change = [(Wf - Wi) / Wi] x 100Two-way ANOVA with repeated measures.

Tf/Cf = Final tumor volume in treated/control; Ti/Ci = Initial tumor volume in treated/control. Wf/Wi = Final/Initial body weight.

Qualitative and Mechanistic Endpoints
  • IHC for CAIX: To confirm that the tumor model expresses the target and to observe any changes in expression following treatment.

  • IHC for Ki-67: To assess the anti-proliferative effects of the treatments.

  • Pimonidazole Staining: To correlate regions of drug efficacy with hypoxic tumor areas.

  • Western Blot: To confirm target engagement by assessing downstream signaling pathways affected by pH regulation.

By adhering to this comprehensive guide, researchers can effectively benchmark the in vivo performance of N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide, generating the robust, comparative data necessary to support its continued development as a potential anticancer therapeutic targeting the hypoxic tumor microenvironment.

References

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cross-reactivity screening of N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide in kinase panels

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Cross-Reactivity Screening Guide: Profiling N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide in Kinase Panels

Executive Summary & Mechanistic Rationale

Mechanistically, the pyrrolidine-1-sulfonyl group acts as a key pharmacophore that anchors the molecule within the deep hydrophobic pocket of the kinase, while the 2-fluorophenyl moiety facilitates essential halogen-bonding and steric alignment within the hinge region. However, because FPSB achieves inhibition by occupying the highly conserved ATP-binding cleft, mapping its kinome-wide cross-reactivity is non-negotiable. Unintended off-target kinase inhibition (e.g., cross-reactivity with Aurora kinases or FLT3) can lead to severe dose-limiting toxicities. This guide provides a definitive, two-tiered experimental framework for objectively evaluating the selectivity of FPSB against alternative benchmark inhibitors.

Screening Architecture & Workflow

To accurately determine the selectivity score (S-score) and functional potency of FPSB, we employ a cascading workflow. A primary high-throughput binding screen casts a wide net across the kinome, while secondary orthogonal assays validate the functional consequences of those binding events.

G A Compound: FPSB (N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide) B Tier 1: High-Throughput Binding Assay (468 Human Kinases) A->B Screen at 1 µM & 10 µM C Selectivity Analysis Calculate S(10) Score B->C Identify targets with <10% Ctrl binding D Tier 2: Orthogonal Radiometric Assay (Functional IC50 Validation) C->D Select off-targets for validation E Lead Optimization & In Vivo Efficacy D->E Confirm therapeutic window

Tiered workflow for kinome-wide selectivity screening and functional validation of FPSB.

Step-by-Step Experimental Methodologies

Protocol A: Tier 1 - Active-Site Competition Binding Assay (KINOMEscan Principle)

Causality & Rationale: High-throughput screening across >400 human kinases requires an assay immune to the optical interference (autofluorescence) commonly caused by small molecules. We utilize a site-directed competition binding assay that relies on DNA-tagged kinases and quantitative PCR (qPCR) readouts [1]. This choice ensures extreme sensitivity and allows for massive multiplexing without consuming prohibitive amounts of recombinant protein.

Self-Validating System: The assay dynamic range is strictly bounded to prevent false positives/negatives. DMSO serves as the negative control (defining 100% kinase binding to the bait), while a broad-spectrum inhibitor cocktail (e.g., staurosporine + imatinib) serves as the positive control (defining 0% binding). A screening plate is only validated and accepted for data extraction if the Z'-factor between these controls exceeds 0.6.

Step-by-Step Methodology:

  • Bait Immobilization: Immobilize broad-spectrum, ATP-competitive bait ligands onto magnetic beads.

  • Equilibration: Combine the bait-coated beads, the DNA-tagged kinase library, and FPSB (tested at 1 µM and 10 µM) in a binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT). Causality Check: DTT is explicitly included to prevent non-specific covalent interactions via disulfide bridge formation, ensuring only true non-covalent ATP-pocket binders are detected.

  • Incubation: Incubate the mixture at room temperature for 1 hour to reach thermodynamic equilibrium.

  • Washing & Elution: Isolate the beads using a magnetic manifold. Wash extensively with buffer to remove unbound kinase. Elute the specifically bound DNA-tagged kinase using a high-temperature denaturation step (95°C for 10 minutes).

  • qPCR Quantification: Quantify the eluted DNA tag via qPCR. The reduction in qPCR signal directly correlates with the binding affinity of FPSB displacing the kinase from the bait.

G Bait Immobilized Bait Ligand Kinase DNA-Tagged Kinase Bait->Kinase Binds ATP pocket Signal qPCR Signal (High) Kinase->Signal Elution & Readout Inhibitor FPSB (Free Inhibitor) Inhibitor->Kinase Competes for ATP Site NoSignal qPCR Signal (Low) Inhibitor->NoSignal Displaces Kinase from Bait

Mechanism of active-site directed competition binding assay for kinase profiling.

Protocol B: Tier 2 - Orthogonal Radiometric Kinase Assay (33P-ATP)

Causality & Rationale: Binding affinity ( Kd​ ) does not universally translate to functional enzymatic inhibition ( IC50​ ). Type II inhibitors, which bind to the DFG-out (inactive) conformation of kinases, may show high binding affinity but require longer residence times to exhibit functional inhibition in an ATP-rich cellular environment. Therefore, radiometric assays—which directly measure the transfer of the terminal phosphate from ATP to a substrate—are mandatory for orthogonal validation.

Self-Validating System: The assay incorporates a no-enzyme background control (to subtract non-specific radioisotope sticking to the filter plate) and a reference inhibitor dose-response curve (e.g., Z29077885) to ensure the calculated IC50​ aligns with historical batch data, validating the specific activity of the kinase lot.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well plate, combine the target kinase (identified as an off-target hit in Tier 1), a specific peptide substrate, and FPSB in a 10-point, 3-fold serial dilution (starting at 10 µM).

  • Initiation: Initiate the catalytic reaction by adding a mixture of cold ATP and trace [γ-33P]-ATP. Causality Check: Running the assay exactly at the ATP Km​ for each specific kinase normalizes competitive pressure, ensuring that the measured IC50​ is an accurate reflection of the inhibitor's true potency ( Ki​ ) according to the Cheng-Prusoff equation.

  • Incubation & Termination: Incubate for 45 minutes at room temperature. Terminate the reaction by adding 3% phosphoric acid, which halts catalysis and imparts a positive charge to the peptide substrate.

  • Capture & Detection: Transfer the reaction to a P81 phosphocellulose filter plate. The positively charged substrate binds to the negatively charged filter, while unreacted[γ-33P]-ATP is washed away. Read the retained radioactivity using a microplate scintillation counter.

Comparative Performance & Selectivity Data

To objectively evaluate FPSB, its performance was benchmarked against three alternatives:

  • Z29077885: A structurally related pyrrolidine-1-sulfonyl benzamide known to inhibit STK33 [3].

  • Imatinib: A classic Type II targeted inhibitor (ABL/KIT) serving as a benchmark for a "selective" profile [1].

  • Staurosporine: A pan-kinase inhibitor serving as a broad-spectrum control [2].

Selectivity is quantified using the S(10) score at 1 µM . The S(10) score is calculated by dividing the number of kinases inhibited by >90% (i.e., <10% of control binding) by the total number of kinases tested (468) [2]. A lower S-score denotes a more selective compound.

CompoundPrimary Target(s)Primary Target IC50​ (nM)Selectivity Score S(10) @ 1 µMProminent Off-Targets (>90% Inhibition)
FPSB (Product) STK3315.20.025 MINK1, FLT3, MAP4K4
Z29077885 (Ref) STK3322.40.040FLT3, AURKA, JAK2, CDK2
Imatinib ABL, KIT, PDGFR25.00.015LCK, CSF1R
Staurosporine Pan-Kinase< 5.0> 0.650> 300 Kinases

Data Interpretation: FPSB demonstrates superior primary target potency (15.2 nM) compared to the reference analog Z29077885 (22.4 nM). More importantly, FPSB exhibits a significantly tighter selectivity profile (S-score = 0.025), successfully engineering out the off-target liabilities against AURKA and JAK2 seen in earlier generations of this chemotype.

References

  • Fabian, M. A. et al. "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology 23, 329–336 (2005). [Link]

  • Karaman, M. W. et al. "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology 26, 127–132 (2008). [Link]

  • Tran, N. L. et al. "Artificial intelligence-driven new drug discovery targeting serine/threonine kinase 33 for cancer treatment." Cancer Cell International 23, 321 (2023). [Link]

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